(R)-Birabresib
Descripción
Birabresib is under investigation in clinical trial NCT02698176 (A Dose Exploration Study With MK-8628 in Participants With Selected Advanced Solid Tumors (MK-8628-006)).
Birabresib is a synthetic, small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins 2, 3 and 4 with potential antineoplastic activity. Upon administration, birabresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, including c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, the BET proteins BRD2, BRD3, BRD4 are transcriptional regulators that play an important role in cellular growth.
BIRABRESIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUEVRJHCWKTO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103937 | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202590-98-5 | |
| Record name | (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202590-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Birabresib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Birabresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIRABRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Birabresib: A Technical Guide on its Mechanism of Action in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Birabresib (also known as MK-8628 or OTX015) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] In the context of leukemia, particularly Acute Myeloid Leukemia (AML), this compound disrupts key transcriptional programs essential for cancer cell proliferation, survival, and self-renewal. This technical guide provides an in-depth overview of the mechanism of action of this compound in leukemia, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: BET Inhibition
This compound functions by competitively binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins.[3] This binding prevents the association of BET proteins with acetylated histones at gene promoters and super-enhancers, thereby displacing them from chromatin.[4] The primary consequence of this action is the disruption of the transcriptional machinery required for the expression of key oncogenes.[5]
The BET protein BRD4 is a critical epigenetic reader that recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to chromatin.[5] P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of target genes. By displacing BRD4, this compound effectively inhibits this process, leading to a global downregulation of genes crucial for leukemogenesis.[5]
Downstream Signaling Pathways
The anti-leukemic effects of this compound are primarily mediated through the downregulation of key oncogenic signaling pathways.
MYC Suppression
A principal target of BET inhibition is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism.[3] In many leukemias, MYC expression is driven by super-enhancers that are heavily decorated with acetylated histones and bound by BRD4. This compound treatment leads to the eviction of BRD4 from these super-enhancers, resulting in a rapid and profound suppression of MYC transcription.[6] This downregulation of MYC is a central event in the anti-proliferative effects of this compound.
BCL2 Family Modulation and Apoptosis Induction
This compound also modulates the expression of B-cell lymphoma 2 (BCL2) family members, which are key regulators of apoptosis.[5] Specifically, it downregulates the expression of the anti-apoptotic protein BCL2.[5] This, in concert with the potential upregulation of pro-apoptotic proteins, shifts the cellular balance towards apoptosis, leading to programmed cell death in leukemia cells.
dot
Caption: Signaling pathway of this compound in leukemia cells.
Quantitative Data
The efficacy of this compound has been quantified in numerous leukemia cell lines. The following tables summarize key in vitro data.
Table 1: In Vitro Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 / GI50 (nM) | Reference(s) |
| Various | - | 92 - 112 | [5] |
| Various Cancer | - | 60 - 200 | [3] |
| Leukemia Cell | Acute Myeloid Leukemia | 92 | [5] |
| SET2 | Acute Myeloid Leukemia | <500 | |
| HEL92.1.7 | Acute Myeloid Leukemia | <500 | |
| HL60 | Acute Promyelocytic Leukemia | <500 | |
| U937 | Histiocytic Lymphoma | <500 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | >6000 | |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | >6000 | |
| K562 | Chronic Myeloid Leukemia | >6000 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
This compound
-
Leukemia cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Leukemia cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for assessing the genome-wide occupancy of BRD4 and the effect of this compound on its chromatin binding.
-
Materials:
-
This compound
-
Leukemia cell line of interest
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing platform
-
-
Protocol:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Lyse the cells and shear the chromatin to an average fragment size of 200-500 bp using sonication.
-
Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare the DNA library for next-generation sequencing and perform sequencing.
-
Analyze the sequencing data to identify BRD4 binding sites and assess changes upon this compound treatment.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on leukemia cells.
dot
References
- 1. JCI Insight - BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia [insight.jci.org]
- 2. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Birabresib - Wikipedia [en.wikipedia.org]
- 4. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Epigenetic Silencer: A Technical Guide to the Downstream Signaling of (R)-Birabresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX-015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3][4][5] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, playing a pivotal role in the regulation of gene transcription.[6] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their ability to recruit transcriptional machinery, leading to the downregulation of key oncogenes and cell cycle regulators.[1][6] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
The primary mechanism of action of this compound involves the competitive inhibition of the bromodomains of BET proteins. This prevents the tethering of these proteins to acetylated histones at enhancers and promoters of target genes, thereby impeding the recruitment of the positive transcription elongation factor b (P-TEFb) complex and subsequent transcriptional elongation. The result is a highly specific downregulation of genes critical for cancer cell proliferation and survival.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified across various cancer cell lines, demonstrating its broad anti-proliferative effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Value | Cell Lines/Conditions | Reference |
| EC50 | BRD2, BRD3, BRD4 | 10-19 nM | Cell-free assays | [4] |
| IC50 | BRD2, BRD3, BRD4 binding to AcH4 | 92-112 nM | Cell-free assays | [4][5][6] |
| GI50 | Cell Growth Inhibition | 60-200 nM | Variety of human cancer cell lines | [4] |
| IC50 | Cell Growth Inhibition | Submicromolar | 6 of 9 AML and all 4 ALL cell lines tested | [6] |
Downstream Signaling Pathways Affected by this compound
The c-MYC Oncogene Pathway
One of the most well-documented downstream effects of this compound is the profound suppression of the c-MYC oncogene. c-MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.
-
This compound leads to a rapid and significant downregulation of both c-MYC mRNA and protein levels in sensitive cancer cell lines.[4][5][6] This is a direct consequence of inhibiting BRD4, which is essential for the transcriptional elongation of the c-MYC gene.
-
Downregulation of c-MYC contributes to the induction of cell cycle arrest and apoptosis.
References
- 1. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Birabresib (OTX015, MK-8628) | BET bromodomain inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. OTX 015 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Birabresib: An In-Depth Technical Guide to On-Target Effects and the Pursuit of Off-Target Liabilities in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes.[2] The therapeutic strategy behind this compound is to disrupt this interaction, leading to the downregulation of cancer-promoting genes like MYC.[2] While the on-target effects of this compound are well-documented and form the basis of its clinical investigation in various hematological malignancies and solid tumors, a comprehensive understanding of its off-target profile is critical for predicting potential toxicities and identifying opportunities for rational combination therapies.[2][3]
This technical guide provides a detailed overview of the known on-target effects of this compound, summarizes the current understanding of potential off-target liabilities for the broader class of BET inhibitors, and outlines the state-of-the-art methodologies used to identify and characterize such off-target interactions.
On-Target Effects of this compound
The primary mechanism of action of this compound is its competitive binding to the acetyl-lysine binding pockets of BET proteins.[2] This targeted inhibition has been quantified in various assays, demonstrating high affinity for its intended targets.
| Target | Assay Type | Metric | Value (nM) | Reference |
| BRD2 | TR-FRET | EC50 | 10 - 19 | [4] |
| BRD3 | TR-FRET | EC50 | 10 - 19 | [4] |
| BRD4 | TR-FRET | EC50 | 10 - 19 | [4] |
| BRD2/3/4 binding to AcH4 | Inhibition Assay | IC50 | 92 - 112 | [4] |
Table 1: In Vitro On-Target Activity of this compound
The functional consequence of this on-target engagement is the disruption of transcriptional programs essential for cancer cell proliferation and survival. Gene expression profiling studies in cancer cell lines treated with this compound have revealed significant downregulation of genes regulated by super-enhancers, which are heavily decorated with BET proteins.[5] This leads to cell cycle arrest and the induction of apoptosis.[3]
On-Target Signaling Pathway
The intended signaling cascade affected by this compound is well-elucidated. By displacing BRD4 from chromatin, particularly at super-enhancer regions, the transcription of key oncogenic drivers is suppressed.
Off-Target Effects: A Class-Wide Perspective
While specific, quantitative off-target data for this compound is not extensively available in the public domain, the broader class of BET inhibitors has been subject to selectivity profiling. These studies have revealed that while many BET inhibitors are highly selective, off-target interactions can occur, potentially contributing to both therapeutic efficacy and toxicity.[1] It is a common observation in drug development that even highly selective compounds can interact with unintended targets, particularly at higher concentrations.[1] For some kinase inhibitors, for instance, unintended inhibition of BET bromodomains has been identified as an off-target effect.[1] This highlights the importance of comprehensive profiling to understand the full spectrum of a drug's activity.
Potential off-target effects of BET inhibitors could involve interactions with non-BET bromodomain-containing proteins or other unrelated protein classes.[6] Such interactions could modulate signaling pathways distinct from the intended on-target pathway, leading to unforeseen biological consequences.
References
- 1. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of (R)-Birabresib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-Birabresib, the less active enantiomer of the potent BET bromodomain inhibitor, Birabresib (OTX015/MK-8628). The synthesis of the racemic compound is detailed, followed by a robust method for the chiral separation of the (R) and (S) enantiomers. This document is intended to serve as a practical resource for researchers and professionals engaged in the development and synthesis of epigenetic modulators. All quantitative data is summarized in structured tables, and experimental workflows are visualized using process diagrams.
Introduction
Birabresib is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription. The active enantiomer, (S)-Birabresib, has shown therapeutic potential in various cancers by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting downstream signaling pathways, including the c-MYC oncogene. The IUPAC name for the active enantiomer is (6S)-4-(4-chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine-6-acetamide. The (R)-enantiomer is a crucial tool for in-vitro and in-vivo studies to delineate the specific effects of the active (S)-enantiomer and to understand the stereoselectivity of the biological target. This guide details the necessary chemical processes to obtain high-purity this compound.
Synthesis of Racemic Birabresib
The synthesis of racemic Birabresib involves a multi-step process culminating in the formation of the thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine core, followed by amide coupling. The general synthetic scheme is outlined below.
Synthesis Workflow
Caption: Synthetic workflow for Racemic Birabresib.
Experimental Protocols
Step 1: Synthesis of the Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine Core
The synthesis of the core heterocyclic system is a complex process that starts from commercially available thiophene derivatives. A detailed procedure is often proprietary and found in patent literature, such as WO2011054846A1. The key steps generally involve the construction of the diazepine ring onto the thiophene, followed by the annulation of the triazole ring.
Step 2: Synthesis of (4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetic acid (Intermediate 4)
This intermediate is prepared by the hydrolysis of the corresponding ester, which is an intermediate from the core synthesis.
-
Reaction: The ester precursor is dissolved in a mixture of ethanol and water.
-
Reagent: Lithium hydroxide (or another suitable base) is added.
-
Conditions: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by crystallization or column chromatography.
Step 3: Amide Coupling to form Racemic Birabresib
-
Reaction: (4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetic acid is coupled with 4-aminophenol.
-
Coupling Agents: A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) is used.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is added.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is used.
-
Conditions: The reaction is typically stirred at room temperature for several hours.
-
Work-up: The reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed with brine and dried.
-
Purification: The crude racemic Birabresib is purified by silica gel column chromatography.
Quantitative Data for Racemic Synthesis
| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |
| Core Synthesis | Thiophene derivatives | Various | Various | Not specified | >95 |
| Hydrolysis | Ester Precursor | LiOH | Ethanol/Water | ~90 | >98 |
| Amide Coupling | Intermediate 4, 4-Aminophenol | HATU, DIPEA | DMF | 75-85 | >99 (racemic) |
Purification of this compound by Chiral HPLC
Due to the potential for racemization during the synthesis, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the (R) and (S) enantiomers of Birabresib.
Chiral HPLC Workflow
References
Stereospecific Activity of Birabresib Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] These proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes, most notably c-MYC.[4][5] Birabresib exists as a racemic mixture, with preclinical studies indicating that the therapeutic activity resides primarily in the (-)-enantiomer.[6][7] This technical guide provides a comprehensive overview of the stereospecific activity of Birabresib enantiomers, detailing their mechanism of action, differential biological activities, and the experimental protocols utilized for their characterization.
Introduction
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails.[8] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, aberrant BET protein function leads to the overexpression of oncogenes like c-MYC, driving cellular proliferation and survival.[4][5]
Birabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and leading to the downregulation of target gene expression.[1][5] As a chiral molecule, Birabresib is composed of two enantiomers, (+)-Birabresib and (-)-Birabresib. It has been established that the (-)-enantiomer is the biologically active component of the racemic mixture.[6][7]
Mechanism of Action: BET Inhibition and c-MYC Downregulation
The primary mechanism of action for Birabresib involves the competitive inhibition of the BET family of proteins. By occupying the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, Birabresib prevents their association with acetylated histones at gene promoters and super-enhancers.[1][5] This displacement of BET proteins from chromatin leads to a reduction in the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent suppression of transcriptional elongation.
A key downstream target of BET inhibition by Birabresib is the c-MYC oncogene.[4][5] The c-MYC promoter is regulated by a super-enhancer region that is heavily dependent on BRD4 activity. By inhibiting BRD4, Birabresib effectively silences c-MYC transcription, leading to cell cycle arrest, senescence, and apoptosis in c-MYC-dependent cancer cells.[9]
Figure 1: Simplified signaling pathway of BET inhibition by (-)-Birabresib leading to c-MYC downregulation.
Quantitative Analysis of Birabresib Activity
Table 1: In Vitro Binding Affinity of Racemic Birabresib
| Target | Assay Type | Parameter | Value (nM) |
| BRD2 | TR-FRET | IC50 | 92 - 112[2][3] |
| BRD3 | TR-FRET | IC50 | 92 - 112[2][3] |
| BRD4 | TR-FRET | IC50 | 92 - 112[2][3] |
| BRD2, BRD3, BRD4 | Cell-free assay | EC50 | 10 - 19[2] |
Table 2: Cellular Activity of Racemic Birabresib
| Cell Line Type | Parameter | Value (nM) |
| Hematologic Malignancies | GI50 | 60 - 200[1] |
| Mature B-cell Lymphoid Tumors | IC50 (median) | 240[9] |
| Glioblastoma | GI50 | ~200[10] |
| Non-small Cell Lung Cancer (sensitive lines) | GI50 | 110 - 940[11] |
| Small Cell Lung Cancer (sensitive line) | GI50 | 120[11] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the stereospecific activity of Birabresib enantiomers.
Chiral Separation of Birabresib Enantiomers
The separation of (+)- and (-)-Birabresib is achieved using chiral High-Performance Liquid Chromatography (HPLC).
Figure 2: Workflow for the chiral separation of Birabresib enantiomers by HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Chiral Stationary Phase: A Chiralpak-IA column is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer such as aqueous ammonia.
-
Detection: The separated enantiomers are detected by their UV absorbance or mass-to-charge ratio, allowing for their quantification.
In Vitro Binding Affinity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are employed to determine the binding affinity of Birabresib to BET bromodomains.
Figure 3: Experimental workflow for the TR-FRET based BET binding assay.
-
Principle: This assay measures the proximity of a donor fluorophore (Europium) and an acceptor fluorophore (XL665). When the BET protein binds to the biotinylated histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Procedure:
-
A constant concentration of the BET protein, biotinylated histone peptide, Europium-labeled antibody (binds to the BET protein), and Streptavidin-XL665 (binds to biotin) are incubated together.
-
Increasing concentrations of the Birabresib enantiomer are added to the mixture.
-
Birabresib competes with the histone peptide for binding to the BET protein, disrupting the FRET pair.
-
The decrease in the FRET signal is measured, and the IC50 value is calculated, representing the concentration of the inhibitor required to displace 50% of the bound ligand.[1][2]
-
Cellular Proliferation Assay
The effect of Birabresib enantiomers on the proliferation of cancer cell lines is assessed using assays such as the MTT or WST-8 assay.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Birabresib enantiomers for a specified period (e.g., 72 hours).
-
A reagent such as MTT or WST-8 is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) is calculated by plotting the absorbance against the drug concentration.[1][9]
-
In Vivo Pharmacokinetic Studies
The pharmacokinetic properties of the Birabresib enantiomers are evaluated in animal models, typically mice, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
The Birabresib enantiomer is administered to the animals (e.g., orally or intravenously).
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples.
-
The concentration of the Birabresib enantiomer in the plasma is quantified using a validated LC-MS/MS method. This involves protein precipitation, chromatographic separation (often with a chiral column to ensure enantiomeric specificity), and detection by mass spectrometry.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are determined from the concentration-time data.
-
Conclusion
The therapeutic potential of Birabresib as a BET inhibitor is attributed to its (-)-enantiomer. This stereospecificity underscores the importance of chiral separation and the individual evaluation of enantiomers in drug development. While the racemic mixture of Birabresib has demonstrated potent anti-cancer activity in a range of preclinical models, a more detailed quantitative comparison of the binding affinities and cellular activities of the individual (+)- and (-)-enantiomers would provide a more complete understanding of its structure-activity relationship. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of Birabresib and other chiral BET inhibitors.
References
- 1. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of (R)-Birabresib in the Transcriptional Regulation of c-MYC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Birabresib, the active enantiomer of the clinical-stage compound Birabresib (formerly OTX015/MK-8628), is a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes, most notably the c-MYC proto-oncogene.[4][5] Dysregulation of c-MYC is a hallmark of a vast array of human cancers, making it a prime therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating c-MYC transcription, and presents key quantitative data and experimental protocols for researchers in the field.
Introduction: The c-MYC Oncogene and the BET Family of Proteins
The c-MYC gene encodes a transcription factor that is a master regulator of cellular proliferation, growth, and metabolism.[6] Its expression is tightly controlled in normal cells; however, in many cancers, its expression is constitutively elevated due to genetic alterations such as gene amplification or chromosomal translocations.[7]
The BET family of proteins, particularly BRD4, are essential for the transcriptional activation of c-MYC.[4][8] BRD4 binds to acetylated lysine residues on histone tails at enhancer and promoter regions of genes, including the c-MYC locus.[9][10] This binding serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust expression of c-MYC.[11]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[3] This competitive inhibition displaces BRD4 and other BET proteins from chromatin at the c-MYC regulatory regions.[9][10] The dissociation of this essential co-activator complex from the c-MYC gene leads to a rapid and potent suppression of its transcription.[1][12] The subsequent decrease in c-MYC protein levels results in cell cycle arrest, cellular senescence, and apoptosis in c-MYC-dependent cancer cells.[2][12]
Quantitative Data on the Efficacy of Birabresib
The following tables summarize the in vitro efficacy of Birabresib in various cancer cell lines, highlighting its impact on cell proliferation and c-MYC expression.
Table 1: In Vitro Anti-proliferative Activity of Birabresib in Hematological Malignancies
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 120 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 30 |
| HL-60 | Acute Promyelocytic Leukemia | 130 |
| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 260 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 130 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 110 |
Data compiled from Coudé et al., Oncotarget, 2015.
Table 2: Effect of Birabresib (500 nM) on c-MYC mRNA Expression in Leukemia Cell Lines
| Cell Line | Cancer Type | Time Point | % Decrease in c-MYC mRNA (relative to control) |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4h | ~50% |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 24h | ~75% |
| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4h | ~40% |
| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 24h | ~60% |
Data estimated from graphical representations in Coudé et al., Oncotarget, 2015.[13]
Table 3: Binding Affinity of Birabresib to BET Bromodomains
| BET Protein | Assay Type | IC50 (nM) |
| BRD2 | TR-FRET | 112 |
| BRD3 | TR-FRET | 92 |
| BRD4 | TR-FRET | 108 |
Data from Noel et al., Mol Cancer Ther, 2013, as cited in Selleck Chemicals product information.
Experimental Protocols
Quantification of c-MYC mRNA Expression by RT-qPCR
This protocol outlines the steps for measuring changes in c-MYC mRNA levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for c-MYC or the housekeeping gene, and the synthesized cDNA.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in c-MYC mRNA expression, normalized to the housekeeping gene and the vehicle-treated control.
Analysis of BRD4 Occupancy at the c-MYC Locus by Chromatin Immunoprecipitation (ChIP)-seq
This protocol details the procedure for identifying the genomic regions where BRD4 binds and assessing the displacement of BRD4 from these sites upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-BRD4 antibody or a control IgG overnight. Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and an input control sample for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify BRD4 binding peaks and determine the differential binding of BRD4 at specific genomic loci, such as the c-MYC promoter and enhancer regions, between this compound-treated and control samples.
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathway of BET-mediated c-MYC Transcription and its Inhibition by this compound
Caption: Mechanism of this compound in c-MYC transcription.
Experimental Workflow for RT-qPCR Analysis of c-MYC Expression
Caption: Workflow for RT-qPCR analysis of c-MYC.
Experimental Workflow for ChIP-seq Analysis of BRD4 Occupancy
Caption: Workflow for ChIP-seq analysis of BRD4.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental mechanism of oncogene addiction in a wide range of cancers. By effectively inhibiting the function of BET proteins, particularly BRD4, this compound potently downregulates the transcription of the master regulator c-MYC. This guide provides a comprehensive overview of the mechanism of action, quantitative data, and essential experimental protocols to aid researchers in further investigating the role of this compound and other BET inhibitors in cancer therapy. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows involved in this area of research. Further investigation into the nuances of BET protein function and the development of next-generation inhibitors will continue to be a critical focus in oncology drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent regulation of target gene expression and cell proliferation by c-Myc levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MYC enhancer-ome: Long-range transcriptional regulation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 12. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Birabresib and Its Impact on Cell Cycle Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, Birabresib disrupts their ability to interact with acetylated histones, leading to the modulation of gene expression.[1][3] This mechanism is particularly effective in downregulating the transcription of key oncogenes involved in cell proliferation and survival, most notably c-MYC.[4] Consequently, Birabresib has demonstrated significant preclinical and clinical activity against various hematologic malignancies and solid tumors, primarily by inducing cell cycle arrest and apoptosis.[1][5] This document provides an in-depth technical guide on the core mechanism by which this compound affects cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of BET-Mediated Transcription
The primary mechanism through which Birabresib exerts its effect on the cell cycle is by disrupting BET protein function, particularly BRD4.[6] BRD4 is essential for the transcriptional activation of numerous genes that drive cell cycle progression. It binds to acetylated histones at enhancer and promoter regions and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[6][7] This recruitment is critical for phosphorylating RNA Polymerase II, which releases it from a paused state and allows for productive transcriptional elongation.
Birabresib treatment prevents BRD4 from binding to chromatin, thereby inhibiting the transcription of its target genes. Among the most critical BRD4 targets is the MYC oncogene.[8] The c-MYC protein is a master transcriptional regulator that controls the expression of a vast network of genes required for cell growth and proliferation, including cyclins (e.g., Cyclin D), cyclin-dependent kinases (CDKs), and E2F transcription factors, while also repressing CDK inhibitors like p21 and p27.[9] By suppressing MYC transcription, Birabresib effectively removes a key driver of cell cycle progression, leading to a halt in the G1 phase.[8][10][11]
Quantitative Data on Cell Cycle Arrest
Treatment of cancer cell lines with BET inhibitors like Birabresib consistently results in a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phase populations.[12][13] This effect is a direct consequence of the downregulation of c-MYC and other E2F-dependent genes required for S-phase entry.[10] The table below summarizes representative data from studies on BET inhibitors in sensitive leukemia cell lines.
| Cell Line | Treatment (BET Inhibitor) | Concentration | Duration (hr) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MV4;11 | JQ1 | 500 nM | 48 | ~75% | ~15% | ~10% | [12] |
| HL60 | OTX015 (Birabresib) | 500 nM | 48 | Increased | Decreased | Decreased | [13] |
| K562 | OTX015 (Birabresib) | 500 nM | 48 | No Significant Change | No Significant Change | No Significant Change | [13] |
| Kasumi-1 | JQ1 | 250 nM | 24-72 | Increased | Decreased | Decreased | [10] |
Note: The study on HL60 and K562 cells demonstrated that sensitivity to Birabresib correlates with the induction of G1 arrest. Resistant lines like K562 showed minimal changes in cell cycle distribution.[13]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on cell cycle progression.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases based on DNA content.[14][15]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, aspirate media, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin, then collect by centrifugation.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS and centrifuge.
-
Resuspend the pellet in ~500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram to properly resolve the G0/G1 and G2/M peaks.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Analysis of DNA Synthesis by BrdU Incorporation Assay
This method provides a more direct measure of proliferative cells by detecting active DNA synthesis (S-phase).[16][17]
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 µM)
-
Reagents from a commercial BrdU Flow Kit (containing fixation/permeabilization buffers, DNase, anti-BrdU antibody, and a total DNA stain like 7-AAD or PI).
Procedure:
-
Cell Treatment: Treat cells with this compound as described above.
-
BrdU Pulse: Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM. Incubate for 1-2 hours at 37°C.
-
Harvest and Fixation: Harvest the cells and fix them using a fixation/permeabilization buffer as per the kit manufacturer's instructions.
-
DNA Denaturation: Treat the fixed cells with a DNase solution to expose the incorporated BrdU. This step is crucial for allowing the anti-BrdU antibody to access its epitope.
-
Antibody Staining: Incubate the cells with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated).
-
Total DNA Staining: Resuspend the cells in a solution containing a total DNA stain (e.g., 7-AAD or PI).
-
Data Acquisition and Analysis: Analyze by flow cytometry. Create a bivariate plot of anti-BrdU fluorescence (y-axis) versus total DNA content (x-axis) to distinguish between G0/G1 (BrdU-negative, 2N DNA), S (BrdU-positive), and G2/M (BrdU-negative, 4N DNA) phases.[16]
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to measure changes in the protein levels of key cell cycle regulators following Birabresib treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-Cyclin D1, anti-p21, anti-p27, anti-phospho-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer.
-
Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
Conclusion
This compound effectively halts cell cycle progression by inhibiting the transcriptional activity of BET proteins. This action leads to the potent downregulation of the MYC oncogene, a critical regulator of cell proliferation. The subsequent reduction in c-MYC protein disrupts the expression of downstream targets essential for the G1-to-S phase transition, resulting in a robust G1 cell cycle arrest in sensitive cancer cell types.[8][10] This mechanism underscores the therapeutic rationale for using Birabresib and other BET inhibitors in the treatment of MYC-driven malignancies. The experimental protocols detailed herein provide a comprehensive framework for researchers to investigate and quantify these effects in various preclinical models.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAPID resistance to BET inhibitors is mediated by FGFR1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Structural Analysis of (R)-Birabresib Binding to BRD4: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth examination of the structural and biophysical interactions between (R)-Birabresib (also known as OTX015 or MK-8628) and the Bromodomain-containing protein 4 (BRD4). BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a critical epigenetic reader that regulates gene transcription and is a prominent target in oncology.[1][2][3] this compound is a potent, orally bioavailable small molecule inhibitor that targets the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby downregulating the expression of key oncogenes such as c-MYC.[4][5][6] This document details the mechanism of action, summarizes quantitative binding data, presents detailed experimental protocols for characterizing this interaction, and provides structural insights into the binding mode. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.
Introduction: BRD4 as a Therapeutic Target
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2][7] These bromodomains function as "readers" of the epigenetic code by specifically recognizing and binding to acetylated lysine residues on histone tails.[1][8] BRD4 is particularly crucial for transcriptional regulation, acting as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex to chromatin.[9] This action phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, many of which are involved in cell proliferation, survival, and oncogenesis, including the MYC proto-oncogene.[4][5][9] Dysregulation of BRD4 activity is implicated in various cancers, making it a compelling therapeutic target.[1]
Birabresib is a potent and selective inhibitor of the BET family proteins BRD2, BRD3, and BRD4.[4][5][6] By competitively binding to the acetyl-lysine binding pockets of the bromodomains, Birabresib displaces BRD4 from chromatin, leading to the suppression of target gene expression and subsequent anti-proliferative effects in cancer cells.[4][5]
Mechanism of Action and Signaling Pathway
Birabresib functions as a competitive inhibitor at the acetyl-lysine binding site within the bromodomains of BRD4. The core mechanism involves the following steps:
-
Binding: this compound occupies the hydrophobic pocket of BRD4's bromodomains (BD1 and BD2), where acetylated lysine residues would normally bind.
-
Displacement: This binding event physically prevents the association of BRD4 with acetylated histones on chromatin.
-
Inhibition of Transcriptional Elongation: The failure to recruit BRD4 to chromatin prevents the subsequent recruitment and activation of the P-TEFb complex.
-
Gene Suppression: Without active P-TEFb, RNA Polymerase II is not efficiently phosphorylated, leading to a halt in transcriptional elongation and the downregulation of key target genes like c-MYC.[4][9]
-
Anti-Tumor Effect: The suppression of oncogenic drivers like c-MYC induces cell cycle arrest, apoptosis, and an overall inhibition of tumor cell growth.[3][4][10]
dot
Caption: BRD4 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Binding Data
The binding affinity of Birabresib for BRD4 has been characterized using various biochemical and cell-free assays. The data below is compiled from multiple sources to provide a comprehensive overview.
| Compound | Target Domain(s) | Assay Type | Parameter | Value (nM) | Reference |
| Birabresib (OTX015) | BRD2 | TR-FRET | IC50 | 92 - 112 | [6][11] |
| Birabresib (OTX015) | BRD3 | TR-FRET | IC50 | 92 - 112 | [6][11] |
| Birabresib (OTX015) | BRD4 | TR-FRET | IC50 | 92 - 112 | [6][11] |
| Birabresib (OTX015) | BRD2 | Cell-free | EC50 | 10 - 19 | [11] |
| Birabresib (OTX015) | BRD3 | Cell-free | EC50 | 10 - 19 | [11] |
| Birabresib (OTX015) | BRD4 | Cell-free | EC50 | 10 - 19 | [11] |
| Birabresib (OTX015) | BRD4 BD2 | Fluorescence Polarization | Ki | 6 | [11] |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in a given assay. Ki (Inhibition constant) is an indicator of the binding affinity of an inhibitor.
Structural Analysis of the Binding Interaction
While a crystal structure specifically for the (R)-enantiomer of Birabresib in complex with BRD4 may not be publicly available, extensive crystallographic studies of BRD4 with other potent inhibitors reveal a highly conserved binding mode.[12][13][14] The binding pocket of BRD4's bromodomains is a deep, hydrophobic cavity.
Key interactions typically observed for inhibitors like Birabresib include:
-
Hydrogen Bonding: A critical hydrogen bond is formed between the inhibitor and the side chain of a conserved asparagine residue (Asn140 in BD1).[3][15] This interaction mimics the binding of the acetyl-lysine moiety.
-
Water-Mediated Interactions: A network of highly conserved water molecules is found at the base of the binding pocket.[13] Potent inhibitors often displace some of these water molecules while forming hydrogen bonds with others, contributing significantly to binding affinity.
-
Hydrophobic Interactions: The inhibitor forms extensive van der Waals contacts with a shelf of hydrophobic residues, including the conserved "WPF" shelf (Trp81, Pro82, Phe83 in BD1), which contributes to the stability of the complex.[3]
The thienotriazolodiazepine core of Birabresib is well-suited to fit within this pocket, positioning its functional groups to make these key interactions, thus ensuring high-affinity binding and potent inhibition.
Experimental Protocols
Characterizing the binding of an inhibitor like this compound to BRD4 involves a suite of biophysical and biochemical assays. Below are detailed protocols for key methodologies.
General Experimental Workflow
The characterization of a BRD4 inhibitor typically follows a tiered approach, starting with high-throughput screening and progressing to detailed biophysical and cellular characterization.
dot
Caption: General experimental workflow for the characterization of a BRD4 inhibitor.
Protocol 1: AlphaScreen Inhibition Assay
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the disruption of the interaction between a biotinylated histone H4 peptide and a GST-tagged BRD4 bromodomain.[1][9] When in proximity, donor and acceptor beads generate a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in signal.
-
Materials:
-
GST-tagged BRD4(BD1) or BRD4(BD2) protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.
-
This compound and control compounds (e.g., (+)-JQ1).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well white opaque microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.[9]
-
Add 5 µL of a solution containing the biotinylated histone peptide and GST-tagged BRD4 protein.[9]
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.[9]
-
In subdued light, add 5 µL of Glutathione Acceptor beads to each well, followed by 5 µL of Streptavidin-Donor beads.[9]
-
Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.[9]
-
Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis: Calculate the percentage of inhibition relative to controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[16][17][18][19] It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Materials:
-
Purified, concentrated BRD4(BD1) or BRD4(BD2) protein.
-
This compound stock solution.
-
ITC Buffer (e.g., PBS or HEPES, pH 7.4), degassed.
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Prepare the BRD4 protein solution (e.g., 20-50 µM) in the ITC buffer and load it into the sample cell.
-
Prepare the this compound solution (e.g., 200-500 µM, approximately 10-fold higher concentration than the protein) in the identical buffer and load it into the injection syringe. A reverse titration can also be performed.[20]
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection (typically smaller volume) to be discarded during analysis, followed by a series of (e.g., 19-25) subsequent injections.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram.
-
-
Data Analysis: Integrate the peaks of the thermogram to obtain the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site model) to calculate Kd, n, ΔH, and ΔS.
Protocol 3: Cell Viability Assay (MTT)
-
Principle: This assay assesses the downstream effect of BRD4 inhibition on cell proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line sensitive to BET inhibition (e.g., MV-4-11 acute myeloid leukemia cells).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[21]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO).[21]
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.[9]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50/IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound is a well-characterized, potent inhibitor of the BRD4 bromodomains. Its mechanism of action, involving the competitive displacement of BRD4 from acetylated chromatin, is supported by robust quantitative binding data from a variety of biophysical assays. Structural studies of related inhibitors have elucidated the key molecular interactions within the acetyl-lysine binding pocket that are responsible for its high affinity. The detailed experimental protocols provided herein offer a comprehensive framework for researchers to further investigate the interaction of this compound and other novel inhibitors with BRD4, facilitating the continued development of this important class of epigenetic therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Birabresib - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bromodomain and Extra-Terminal (BET) Domain Protein Inhibitors for Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of isothermal titration calorimetry to unravel chemotactic signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (R)-Birabresib in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(R)-Birabresib , also known as OTX-015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of these proteins, this compound disrupts their function as epigenetic readers, leading to the downregulation of key oncogenes, most notably c-MYC.[1][2] This inhibitory action results in cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology research.[3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the specific assay. Below is a summary of reported concentrations and inhibitory values.
| Parameter | Cell Line(s) | Concentration Range | Notes |
| GI50 (Growth Inhibition 50) | Various human cancer cell lines | 60 - 200 nM | Represents the concentration causing 50% inhibition of cell growth.[4] |
| IC50 (Inhibitory Concentration 50) | Cell-free assays for BRD2, BRD3, BRD4 | 92 - 112 nM | Concentration required to inhibit 50% of the binding of BET proteins to acetylated histones.[3][5] |
| EC50 (Half Maximal Effective Concentration) | Cell-free assays for BRD2, BRD3, BRD4 | 10 - 19 nM | Concentration that provokes a response halfway between the baseline and maximum effect.[4] |
| Working Concentration (Mechanism of Action Studies) | Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) cell lines | 500 nM | Effective for observing downstream effects like c-MYC downregulation via Western Blot after 24-72 hours.[3] |
| Working Concentration (Proliferation Assays) | Various human tumor cells | Up to 2 µM | A broader range is often used for cell viability and proliferation assays with an incubation time of 72 hours.[4] |
Signaling Pathway
This compound functions by inhibiting the interaction between BET proteins (primarily BRD2 and BRD4) and acetylated histones on the chromatin. This prevents the recruitment of the transcriptional machinery required for the expression of key oncogenes, including c-MYC. The downregulation of c-MYC leads to several downstream effects, including cell cycle arrest and the induction of apoptosis.
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical starting range is 1 nM to 2 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Caption: Cell viability assay workflow.
Western Blotting for c-MYC Downregulation
This protocol describes the detection of c-MYC protein levels in cells treated with this compound.
Materials:
-
This compound stock solution
-
6-well tissue culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with an effective concentration of this compound (e.g., 500 nM) and a vehicle control for 24-72 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound stock solution
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Ice-cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 48-72 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Caption: Apoptosis assay workflow.
References
Application Notes and Protocols for (R)-Birabresib in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-MYC.[3][4][5] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and leading to the downregulation of target gene expression.[1][3] This mechanism results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in various cancer models, making this compound a promising therapeutic agent for a range of hematological malignancies and solid tumors.[4][6][7]
These application notes provide a comprehensive guide to the optimal dosage and administration of this compound in preclinical in vivo mouse models, based on currently available data. The included protocols and recommendations are intended to assist researchers in designing robust and reproducible experiments to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The optimal dosage of this compound can vary depending on the tumor model, mouse strain, and desired therapeutic endpoint. The following tables summarize reported dosages and their effects in various in vivo mouse models.
Table 1: this compound Monotherapy in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Route of Administration | Observed Effect |
| NUT Midline Carcinoma | Ty82 | Nude | 10 mg/kg, twice daily (BID) | Oral Gavage | 61% tumor growth inhibition[2] |
| NUT Midline Carcinoma | Ty82 | Nude | 100 mg/kg, once daily (QD) | Oral Gavage | 79% tumor growth inhibition[2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not Specified | 50 mg/kg | Oral Gavage | Significant reduction in tumor mass[8] |
| Lymphoma | Not Specified | NOD-SCID | 25 mg/kg | Oral Gavage | Anti-lymphoma activity[1] |
| Malignant Pleural Mesothelioma | MPM473, MPM487, MPM484 | Not Specified | 30-50 mg/kg | Oral Gavage | Significant delay in cell growth[9] |
| Non-Small Cell Lung Cancer (EML4-ALK+) | H3122 | Not Specified | 50 mg/kg, twice daily (BID) | Oral Gavage | Significant reduction in tumor growth[10] |
Table 2: Pharmacokinetic Parameters of this compound (OTX015) in Mice
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~6 hours | Preclinical murine models | [9] |
| Plasma and Tumor Concentration | ~1.5 µM | 50 mg/kg/day, oral administration in SU-DHL-2 xenografts | [11] |
Note: Pharmacokinetic data for this compound in mice is limited in publicly available literature. The provided values are based on available preclinical data and may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental processes and the biological mechanisms of this compound, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Birabresib - Wikipedia [en.wikipedia.org]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of (R)-Birabresib Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Birabresib is the inactive enantiomer of Birabresib (also known as OTX-015 or MK-8628), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] Birabresib competitively binds to the acetyl-lysine recognition pockets of BET proteins, preventing their interaction with acetylated histones and thereby disrupting the transcription of key oncogenes, most notably c-MYC.[1][2][3][4] This mechanism has established Birabresib as a promising therapeutic agent in various cancers. In contrast, this compound is utilized as a crucial negative control in experiments to ensure that the observed effects are due to the specific BET-inhibitory activity of the active (S)-enantiomer, Birabresib. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, alongside its active counterpart, to assess the specific effects on target protein expression.
Mechanism of Action and Signaling Pathway
Birabresib exerts its effects by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), which are "readers" of epigenetic marks.[1][2][3][4] This binding displaces BET proteins from chromatin, leading to a downstream reduction in the transcription of target genes, including the proto-oncogene c-MYC.[2][3][4] The downregulation of c-MYC is a key event that contributes to the anti-proliferative and pro-apoptotic effects of Birabresib in cancer cells.[3][4] Conversely, this compound, being the inactive isomer, is not expected to bind effectively to BET bromodomains and therefore should not elicit these downstream effects.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to compare the effects of this compound and its active enantiomer on target protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Selecting a Primary Antibody for BRD4 Detection Following (R)-Birabresib Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator, making it a prominent therapeutic target in oncology and other diseases.[1] (R)-Birabresib (also known as OTX-015 or MK-8628) is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.[2] Accurate detection and quantification of BRD4 protein levels are crucial for understanding the mechanism of action of this compound and for monitoring its pharmacodynamic effects in preclinical and clinical studies. This document provides detailed application notes for selecting a primary antibody for BRD4 detection, along with comprehensive protocols for Western Blotting, Immunofluorescence, and Immunoprecipitation following treatment with BET inhibitors.
While the following data and protocols are not specific to this compound, they have been compiled from studies utilizing other well-characterized BET inhibitors such as JQ1 and PROTAC degraders (e.g., MZ1). The principles and methodologies are broadly applicable to experiments involving this compound due to its similar mechanism of action in targeting BET bromodomains.
BRD4 Signaling Pathway
BRD4 plays a critical role in transcriptional regulation. It binds to acetylated lysine residues on histones via its two bromodomains, which tethers it to chromatin.[1] Once bound, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex.[3][4] This recruitment leads to the phosphorylation of RNA Polymerase II, facilitating transcriptional elongation of target genes, including the proto-oncogene c-Myc and other genes involved in cell proliferation like Bcl-2 and CDK6.[3][5] BRD4 is also implicated in other signaling pathways, including NF-κB and Jagged1/Notch1.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. BRD4 Coordinates Recruitment of Pause Release Factor P-TEFb and the Pausing Complex NELF/DSIF To Regulate Transcription Elongation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Choosing a Loading Control for Western Blot with (R)-Birabresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib is the inactive (R)-enantiomer of Birabresib (also known as OTX-015 or MK-8628), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] In experimental settings, this compound serves as a crucial negative control to ensure that the observed cellular effects are due to the specific BET-inhibitory activity of its active (S)-enantiomer and not due to off-target effects of the chemical scaffold.
Western blotting is a fundamental technique for quantifying protein expression levels. Accurate quantification relies on the use of loading controls to normalize for variations in protein loading and transfer efficiency between samples.[2][3][4] Commonly used loading controls include housekeeping proteins such as GAPDH, β-actin, and α-tubulin, which are generally assumed to be constitutively expressed. However, a growing body of evidence suggests that the expression of these proteins can be influenced by various experimental conditions, including treatment with small molecule inhibitors.[5][6][7]
Given that the active counterpart of this compound, Birabresib, functions as an epigenetic modulator that alters gene transcription, it is imperative to carefully select and validate a suitable loading control when using either compound. Active BET inhibitors like Birabresib and JQ1 have been shown to downregulate the expression of oncogenes such as c-MYC.[1][8] This widespread impact on transcription underscores the potential for these compounds to also alter the expression of housekeeping genes.
This document provides a comprehensive guide to selecting and validating an appropriate loading control for Western blot experiments involving this compound and, by extension, active BET inhibitors.
The Importance of a Validated Loading Control
Potential Effects of BET Inhibitors on Housekeeping Gene Expression
Active BET inhibitors function by displacing BRD4 from acetylated histones, leading to a global alteration of the transcriptional landscape. While the primary focus is often on the downregulation of oncogenes, these changes can also impact the expression of housekeeping genes. For instance, some studies have utilized α-tubulin or β-actin as loading controls in experiments with the BET inhibitor JQ1. However, other research has indicated that the expression of cytoskeletal proteins can be affected by BET inhibition. This highlights the context-dependent nature of housekeeping protein stability and reinforces the necessity for validation in your specific experimental system.
Recommended Loading Controls and Validation Strategy
Based on the mechanism of action of BET inhibitors and the current literature, a two-pronged approach is recommended for selecting a loading control for use with this compound.
4.1 Primary Recommendation: Total Protein Normalization
Total protein normalization (TPN) is increasingly recognized as a more reliable method than using housekeeping proteins, especially when working with drugs that modulate gene expression.[9] TPN involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Brilliant Blue, or a fluorescent stain) and using the total protein signal in each lane for normalization.
Advantages of Total Protein Normalization:
-
Accounts for variation in both protein loading and transfer efficiency.
-
Not susceptible to changes in the expression of a single protein.
-
Provides a broader linear dynamic range compared to highly abundant housekeeping proteins.
4.2 Secondary Recommendation: Validated Housekeeping Proteins
If using a housekeeping protein is necessary, it is mandatory to validate its expression stability in the presence of both this compound and its active counterpart.
Table 1: Common Housekeeping Proteins for Western Blotting
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Potential Considerations with BET Inhibitors |
| β-Actin | ~42 | Cytoskeleton/Cytoplasm | Expression can be altered by changes in cell growth and morphology, which may be affected by BET inhibitors. |
| α-Tubulin | ~55 | Cytoskeleton/Cytoplasm | Some studies have used α-tubulin as a loading control with BET inhibitors. However, its expression can be affected by anti-mitotic drugs and may be context-dependent. |
| GAPDH | ~37 | Cytoplasm | Expression can be influenced by metabolic changes and hypoxia, which could be downstream effects of BET inhibition in some contexts. |
| Vinculin | ~124 | Focal Adhesions, Cytoplasm | A larger protein that can be a good option if the protein of interest is of low molecular weight. Its stability should be validated. |
| Lamin B1 | ~66 | Nucleus | Suitable for nuclear extracts. Its expression is generally stable, but validation is still recommended. |
| Histone H3 | ~17 | Nucleus | A good choice for nuclear fractions, especially when studying histone modifications. Its expression is generally stable. |
Experimental Protocols
5.1 Protocol for Validation of a Housekeeping Protein as a Loading Control
This protocol should be performed before initiating large-scale experiments.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a vehicle control (e.g., DMSO), a range of concentrations of this compound, and a range of concentrations of the active BET inhibitor (e.g., Birabresib). Ensure the concentrations are relevant to your planned experiments. Incubate for the desired experimental duration.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Serial Dilution and Gel Loading: For each treatment condition, prepare a serial dilution of the protein lysate (e.g., 5 µg, 10 µg, 20 µg, 40 µg). Load these dilutions onto an SDS-PAGE gel. This will allow you to determine the linear range of detection for your housekeeping protein antibody.
-
Electrophoresis and Transfer: Perform SDS-PAGE to separate the proteins by size, followed by transfer to a nitrocellulose or PVDF membrane.
-
Total Protein Staining (Optional but Recommended): Briefly stain the membrane with Ponceau S to visualize total protein and confirm even loading and transfer across the lanes. Capture an image of the stained membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your chosen housekeeping protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Plot the signal intensity against the protein amount loaded for each treatment condition. A suitable loading control will show a linear relationship between signal intensity and protein concentration, and the slope of this line should not significantly differ between the vehicle, this compound, and active BET inhibitor-treated samples.
-
5.2 Protocol for Total Protein Normalization
-
Sample Preparation and Western Blotting: Prepare your samples, perform SDS-PAGE, and transfer the proteins to a membrane as described in the previous protocol.
-
Total Protein Staining:
-
Ponceau S Staining (Reversible):
-
After transfer, briefly rinse the membrane in deionized water.
-
Incubate the membrane in Ponceau S solution for 1-5 minutes with gentle agitation.
-
Image the membrane to capture the total protein pattern in each lane.
-
Destain the membrane by washing with deionized water or TBST until the red stain is no longer visible. The membrane can then be used for immunoblotting.
-
-
Fluorescent Staining (e.g., Revert™ Total Protein Stain):
-
Follow the manufacturer's protocol for staining. This often involves a brief incubation with the fluorescent stain after transfer.
-
Image the membrane at the appropriate wavelength to detect the total protein signal.
-
The membrane can then proceed to the blocking and antibody incubation steps.
-
-
-
Immunoblotting: Perform the immunoblotting steps for your protein of interest as described in Protocol 5.1.
-
Data Analysis:
-
Quantify the signal intensity of your protein of interest in each lane.
-
Quantify the total protein signal in each corresponding lane from the total protein stain image.
-
Normalize the signal of your protein of interest to the total protein signal for that lane.
-
Visualizations
Caption: Signaling pathway of BET inhibition by Birabresib.
Caption: Experimental workflow for Western blot with loading control selection.
Conclusion
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Application Note: Genome-Wide Profiling of BRD4 Occupancy in Response to (R)-Birabresib using Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to promoters and enhancers to regulate gene expression.[3] Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers and inflammatory diseases, making them attractive therapeutic targets. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the expression of key oncogenes such as MYC.[1][4]
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to map the genome-wide occupancy of DNA-binding proteins. This application note provides a detailed protocol for performing ChIP-seq to investigate the genome-wide displacement of BRD4 from chromatin in response to treatment with this compound. Understanding the genomic landscape of BRD4 inhibition by this compound can elucidate its mechanism of action, identify direct target genes, and provide insights into potential biomarkers for drug response.
Principle of the Assay
This protocol outlines the treatment of cultured cells with this compound or a vehicle control, followed by crosslinking of protein-DNA complexes, chromatin shearing, immunoprecipitation of BRD4-DNA complexes, and subsequent library preparation and sequencing. By comparing the BRD4 binding profiles between the treated and control samples, researchers can identify genomic loci where BRD4 occupancy is significantly reduced upon inhibitor treatment.
Data Presentation
The following tables summarize key quantitative data for this compound and a recommended experimental design for a typical ChIP-seq experiment.
Table 1: this compound (OTX015) Activity
| Parameter | Value | Reference |
| Target | BRD2, BRD3, BRD4 | [4] |
| IC50 (Binding to AcH4) | 92 - 112 nM | [4] |
| EC50 (Cell-free assay) | 10 - 19 nM | [4] |
| GI50 (Cancer cell lines) | 60 - 200 nM | [4] |
Table 2: Recommended Experimental Groups for ChIP-seq
| Group | Treatment | Antibody | Purpose |
| 1 | Vehicle (DMSO) | Anti-BRD4 | Baseline BRD4 occupancy |
| 2 | This compound (500 nM) | Anti-BRD4 | BRD4 occupancy after inhibition |
| 3 | Vehicle (DMSO) | Normal Rabbit IgG | Negative control for nonspecific binding |
| 4 | This compound (500 nM) | Normal Rabbit IgG | Negative control for nonspecific binding |
| 5 | Input Control (No IP) | N/A | Control for chromatin shearing and sequencing bias |
Experimental Protocols
This protocol is optimized for approximately 1 x 107 cells per ChIP sample.
Materials and Reagents
-
This compound (OTX015)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
ChIP-grade anti-BRD4 antibody
-
Normal Rabbit IgG
-
Protein A/G magnetic beads
-
DNA purification kit
-
Reagents for DNA library preparation and sequencing
Step-by-Step Protocol
1. Cell Culture and Treatment a. Culture cells to approximately 80-90% confluency. b. Treat cells with 500 nM this compound or vehicle control (e.g., DMSO) for 24 hours. Optimal concentration and treatment time may need to be determined empirically for your specific cell line and experimental goals.
2. Cross-linking a. Add formaldehyde directly to the culture medium to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle shaking.[3] c. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[3] d. Incubate for 5 minutes at room temperature. e. Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing a. Harvest cells and resuspend in Cell Lysis Buffer. b. Isolate nuclei by centrifugation and resuspend in Nuclear Lysis Buffer. c. Shear chromatin to an average fragment size of 200-500 bp using a sonicator. The optimal sonication conditions must be determined empirically.[3]
4. Immunoprecipitation a. Dilute the sheared chromatin in ChIP Dilution Buffer. b. Save a 10% aliquot as "Input" DNA. c. Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C. d. Add 5-10 µg of anti-BRD4 antibody or Normal Rabbit IgG to the pre-cleared chromatin. e. Incubate overnight at 4°C with rotation. f. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.[3]
5. Washing and Elution a. Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound material.[3] b. Elute the chromatin from the beads using Elution Buffer.
6. Reverse Cross-linking and DNA Purification a. Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours to reverse the cross-links. b. Treat with RNase A and then Proteinase K to remove RNA and protein. c. Purify the DNA using a DNA purification kit.
7. Library Preparation and Sequencing a. Prepare DNA libraries from the purified ChIP and Input DNA samples according to the manufacturer's instructions for your sequencing platform. b. Perform high-throughput sequencing.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for the ChIP-seq protocol.
Caption: Mechanism of this compound action on BET-mediated transcription.
Caption: Step-by-step workflow for ChIP-seq using this compound.
References
Application Notes and Protocols for (R)-Birabresib in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX-015 or MK-8628, is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. By inhibiting BET proteins, this compound effectively down-regulates the expression of key oncogenes, such as c-MYC, making it a promising candidate for cancer therapy.[4] This document provides detailed information on the solubility and stability of this compound in dimethyl sulfoxide (DMSO), along with protocols for its preparation and storage.
Data Presentation
Solubility of this compound in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. It is important to note that the use of fresh, high-quality DMSO is recommended, as moisture absorption can reduce solubility.[5] Sonication and warming can aid in the dissolution of the compound.[1][4]
| Supplier/Source | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| MedChemExpress | ≥ 49 mg/mL | 99.60 mM | Saturation unknown. |
| Selleck Chemicals | 98 mg/mL | 199.19 mM | Use fresh, moisture-free DMSO. |
| TargetMol | 45 mg/mL | 91.47 mM | Sonication is recommended. |
Molecular Weight of this compound: 491.99 g/mol [1]
Stability and Storage of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is critical to maintain its integrity and activity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2][3]
| Storage Temperature | Duration | Recommendations |
| -80°C | 1-2 years | Recommended for long-term storage.[1][4][5] |
| -20°C | 1 month to 1 year | Suitable for shorter-term storage.[1][2][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath or heat block (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 491.99 g/mol * (1000 mg / 1 g) = 4.92 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
-
Dissolution:
-
Add the desired volume of fresh DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Alternatively, or in combination with sonication, warm the solution to 37-60°C for a short period, vortexing intermittently until the solution is clear.[1]
-
-
Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
-
Visualizations
This compound Mechanism of Action: BET Inhibition
References
Proper Storage Conditions for (R)-Birabresib Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage of (R)-Birabresib stock solutions to ensure their stability and integrity for research and development applications. Adherence to these recommendations is crucial for obtaining accurate and reproducible experimental results.
Introduction
This compound, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are key epigenetic readers that play a critical role in the transcriptional regulation of oncogenes, most notably MYC.[1] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the suppression of target gene expression, cell cycle arrest, and apoptosis in various cancer models. Given its mechanism of action, this compound is a valuable tool in cancer research and drug development.
The stability of this compound stock solutions is paramount for ensuring the reliability of in vitro and in vivo studies. Improper storage can lead to degradation of the compound, resulting in decreased potency and inaccurate experimental outcomes. These application notes provide a summary of recommended storage conditions based on available data and a general protocol for verifying the stability of stock solutions.
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound stock solutions, primarily prepared in Dimethyl Sulfoxide (DMSO). These recommendations are compiled from various suppliers and should be considered as guidelines. For critical applications, it is advisable to perform in-house stability assessments.
| Solvent | Storage Temperature | Duration (Short-Term) | Duration (Long-Term) |
| DMSO | 0 - 4°C | Days to weeks[2] | Not Recommended |
| DMSO | -20°C | Up to 1 month[3][4] | Months[2] |
| DMSO | -80°C | Not specified | Up to 6 months[3] |
Note: To minimize the impact of freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before long-term storage.
Experimental Protocols
This section outlines a general experimental protocol for determining the stability of this compound stock solutions under specific laboratory conditions. This protocol can be adapted based on the available analytical instrumentation and specific experimental needs.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC
Objective: To evaluate the stability of this compound stock solutions over time at different storage temperatures.
Materials:
-
Aliquots of this compound stock solution (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Calibrated pipettes and sterile tips
-
HPLC vials
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparation, take one aliquot of the this compound stock solution.
-
Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration within the linear range of the detector.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area and retention time of the intact this compound will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the remaining aliquots at the desired temperatures to be tested (e.g., 4°C, -20°C, and -80°C).
-
Protect the aliquots from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the intact this compound at each time point to the initial (T=0) peak area.
-
Calculate the percentage of the remaining intact compound.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
A decrease in the main peak area and the emergence of new peaks are indicative of compound degradation.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound stock solutions.
References
Application Notes and Protocols for the In Vivo Preparation of (R)-Birabresib
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of (R)-Birabresib, a potent BET bromodomain inhibitor, for animal studies. Adherence to these protocols is crucial for ensuring the consistency, safety, and efficacy of the compound in preclinical research.
Introduction to this compound
This compound is the (R)-enantiomer of Birabresib (also known as OTX015 or MK-8628), a small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of these proteins, Birabresib disrupts their function as transcriptional co-activators.[3][4] This leads to the downregulation of key oncogenes, most notably c-MYC, and subsequent inhibition of tumor cell proliferation.[1][3][5] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, making it a compound of significant interest for oncological research.[1][5][6]
Physicochemical and In Vitro Activity Data
A summary of the key physicochemical properties and in vitro inhibitory concentrations of Birabresib is presented below. This data is essential for understanding the compound's behavior in solution and its biological activity.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₂ClN₅O₂S | [4] |
| Molar Mass | 491.99 g/mol | [3] |
| IC₅₀ (BRD2, BRD3, BRD4) | 92 - 112 nM | [1][7] |
| EC₅₀ (Cell-free assay) | 10 - 19 nM | [1] |
| GI₅₀ (Human cancer cell lines) | 60 - 200 nM | [6] |
| Solubility in DMSO | 45 mg/mL (Sonication recommended) | [6] |
| Solubility in Ethanol | 9.8 mg/mL (Sonication recommended) | [6] |
In Vivo Formulation Protocols
The following protocols describe the preparation of this compound for oral administration in animal models. It is recommended to prepare the final working solution fresh on the day of the experiment.[2][7] All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.[8][9]
Preparation of Stock Solution
A concentrated stock solution in a suitable organic solvent is the first step in preparing the final formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a desired concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[6]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Storage of Stock Solution:
Preparation of Working Solutions for Oral Gavage
Three common vehicle formulations are provided below. The choice of vehicle may depend on the specific experimental design, animal model, and desired pharmacokinetic profile. It is crucial to ensure the final formulation is a clear solution.[2] If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]
Protocol 1: PEG300/Tween-80/Saline Formulation This formulation is a common choice for achieving good solubility and bioavailability.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl, sterile)
Preparation (for 1 mL of working solution):
-
Begin with 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution extensively to ensure it is clear and uniform. This protocol yields a clear solution with a concentration of ≥ 5 mg/mL.[2]
Protocol 2: SBE-β-CD Formulation Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the aqueous solubility of hydrophobic compounds.
Vehicle Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Preparation (for 1 mL of working solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Start with 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly until a clear solution is obtained. This protocol yields a clear solution with a concentration of ≥ 5 mg/mL.[2]
Protocol 3: Corn Oil Formulation Corn oil is a lipid-based vehicle suitable for oral administration.
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Preparation (for 1 mL of working solution):
-
Start with 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Vortex vigorously to create a uniform suspension or solution. This protocol yields a clear solution with a concentration of ≥ 5 mg/mL.[2]
Dosing Information for Animal Studies
The following table summarizes a reported effective dosing regimen for Birabresib in a mouse xenograft model. Dose optimization studies are recommended for new animal models or tumor types.
| Animal Model | Tumor Type | Route of Administration | Dosing Regimen | Efficacy | Reference |
| Nude Mice | Ty82 BRD-NUT midline carcinoma | Oral (p.o.) | 100 mg/kg, once daily (qd) | 79% tumor growth inhibition | [1][6] |
| Nude Mice | Ty82 BRD-NUT midline carcinoma | Oral (p.o.) | 10 mg/kg, twice daily (bid) | 61% tumor growth inhibition | [1][6] |
Visual Protocols and Pathways
The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action.
Caption: Workflow for this compound formulation.
Caption: this compound signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Birabresib - Wikipedia [en.wikipedia.org]
- 4. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibitor birabresib in mantle cell lymphoma: in vivo activity and identification of novel combinations to overcome adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
Assessing Cell Viability After (R)-Birabresib Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes such as c-MYC.[1] Disruption of this interaction by this compound leads to the downregulation of c-MYC expression, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in various cancer cell lines.[2] This document provides detailed application notes and protocols for assessing cell viability and apoptosis following treatment with this compound.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, preventing their association with chromatin.[1] This leads to a rapid and sustained downregulation of the transcription of BET-dependent genes, most notably the proto-oncogene c-MYC.[2] The subsequent decrease in c-MYC protein levels triggers a cascade of events that ultimately lead to apoptosis, or programmed cell death. This is often mediated through the intrinsic apoptotic pathway, involving the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Downregulation of c-MYC can lead to an increased ratio of pro-apoptotic proteins (e.g., Bax, Bim) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[3][4][5]
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a wide range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values observed after treatment.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Hematological Malignancies | |||
| MOLM-13 | Acute Myeloid Leukemia | 78 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 93 | [6] |
| HL-60 | Acute Promyelocytic Leukemia | 130 | [6] |
| K562 | Chronic Myeloid Leukemia | >1000 | [6] |
| U266 | Multiple Myeloma | 150 | [7] |
| RPMI-8226 | Multiple Myeloma | 180 | [7] |
| Solid Tumors | |||
| Ty82 | NUT Midline Carcinoma | 60-200 | [2] |
| A549 | Non-Small Cell Lung Cancer | >6000 | |
| DMS114 | Small Cell Lung Cancer | 150 | |
| H446 | Small Cell Lung Cancer | >6000 | |
| 22Rv1 | Prostate Cancer | 190 | |
| LNCaP | Prostate Cancer | 250 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 300 | |
| SK-BR-3 | Breast Cancer (HER2+) | >1000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 value.
-
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the assessment of cell viability after this compound treatment.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing cell viability.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. c-Myc overexpression sensitizes Bim-mediated Bax activation for apoptosis induced by histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through regulating Bcl-2/Bcl-xL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. c-Myc Functionally Cooperates with Bax To Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (R)-Birabresib Western Blotting
Welcome to the technical support center for troubleshooting Western blot experiments involving (R)-Birabresib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low signal detection, during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the active enantiomer of Birabresib (also known as OTX-015 or MK-8628), a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Specifically, it targets BRD2, BRD3, and BRD4.[1] this compound functions by competitively binding to the acetyl-lysine recognition pockets on the bromodomains of these BET proteins.[1][2] This prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of target genes.[2] A key downstream effect of this inhibition is the downregulation of the proto-oncogene c-MYC, which is involved in cell proliferation and survival.[2][3][4]
Q2: I am seeing a very low or no signal for my target protein in my Western blot after treating cells with this compound. What is the likely cause?
A low signal in a Western blot post-(R)-Birabresib treatment can stem from two main sources: the biological effect of the compound or technical issues with the Western blot procedure itself.
-
Biological Effect: If your target protein is a downstream effector of BET proteins, such as c-MYC, this compound is expected to decrease its expression.[3][4] Therefore, a low signal for c-MYC can be an indicator of successful drug treatment. It is crucial to include a vehicle-treated control (e.g., DMSO) to compare protein levels.
-
Technical Issues: If you are probing for BET proteins themselves (BRD2, BRD3, BRD4) or if the signal for your protein of interest is unexpectedly low even in control lanes, the issue is likely technical. Common problems include suboptimal antibody concentrations, inefficient protein transfer, or issues with sample preparation.[5]
Q3: Does this compound cause the degradation of its target proteins (BRD2, BRD3, BRD4)?
While some advanced BET inhibitors, known as PROTACs (Proteolysis Targeting Chimeras), are specifically designed to induce the degradation of BET proteins, this compound is primarily characterized as a competitive inhibitor.[5][6] Its main mechanism is to block the function of BET proteins, leading to downstream effects on gene transcription, rather than causing their degradation.[1][2] However, some studies with similar compounds have shown effects on target protein levels, so it is essential to compare with untreated or vehicle-treated samples.[3]
Q4: What are the key downstream signaling pathways affected by this compound that I can monitor by Western blot?
The primary and most well-documented downstream effect of this compound is the suppression of c-MYC transcription and protein expression.[3][4] Therefore, c-MYC is an excellent marker to assess the biological activity of the compound. Additionally, since BET proteins are involved in broader transcriptional regulation, other pathways may be affected depending on the cellular context.
Troubleshooting Low Signal in this compound Western Blots
This section provides a structured guide to troubleshoot weak or absent signals in your Western blot experiments.
Summary of Troubleshooting Strategies
| Problem Area | Potential Cause | Recommended Solution |
| Sample Preparation | Low abundance of the target protein. | Increase the amount of protein loaded per well (e.g., 30-50 µg).[5] Consider enriching the target protein through immunoprecipitation. |
| Protein degradation during sample preparation. | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the procedure.[5] | |
| Antibodies | Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5] |
| Secondary antibody not recognizing the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| Antibody activity has diminished. | Use a fresh aliquot of the antibody. Avoid repeated freeze-thaw cycles. | |
| Protein Transfer | Inefficient transfer from gel to membrane. | Confirm successful transfer using Ponceau S staining before blocking.[7] Optimize transfer time and voltage, especially for high molecular weight proteins. Ensure no air bubbles are trapped between the gel and the membrane. |
| Blocking & Washing | Blocking agent is masking the epitope. | Try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa). Reduce the blocking time. |
| Excessive washing. | Reduce the number or duration of washing steps, as this can strip the antibody from the membrane. | |
| Detection | Inactive or expired detection reagent (e.g., ECL substrate). | Use a fresh, properly stored detection reagent. |
| Insufficient exposure time. | Increase the exposure time when imaging the blot.[5] |
Detailed Experimental Protocol: Western Blot for BRD4 and c-MYC after this compound Treatment
This protocol provides a step-by-step guide for performing a Western blot to assess the levels of BRD4 and its downstream target c-MYC following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed your cell line of interest at a density that allows for 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-only (e.g., DMSO) control.
2. Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
3. SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are present.
-
Perform the transfer according to the manufacturer's instructions for your transfer apparatus.
5. Immunoblotting:
-
After transfer, wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
(Optional but recommended) Stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4 or anti-c-MYC) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).
6. Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to decreased c-MYC protein expression.
Western Blot Experimental Workflow
Caption: Key steps in the Western blot experimental workflow for analyzing protein expression.
References
reducing high background in (R)-Birabresib ChIP-seq
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating high background issues in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments using the BET inhibitor, (R)-Birabresib.
Troubleshooting High Background in this compound ChIP-seq
High background is a common challenge in ChIP-seq, obscuring true signal and complicating data analysis. The following guide provides potential causes and solutions to reduce non-specific signal in your this compound ChIP-seq experiments.
dot
Quantitative Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Key Parameters to Optimize |
| High background across the genome | Too much antibody | Titrate the antibody to find the optimal concentration that maximizes specific signal while minimizing background.[1] | Antibody Concentration: Start with a range (e.g., 1-10 µg per ChIP reaction) and test at least three different concentrations.[2] |
| Non-specific antibody binding | Ensure the antibody is ChIP-seq validated for the target of interest. Perform a Western blot on nuclear extracts to confirm specificity.[1] | Antibody Specificity: Use an antibody previously validated for ChIP-seq in the literature if possible. | |
| Inefficient washing | Increase the number and/or duration of washes. Use wash buffers with increasing stringency (e.g., higher salt concentration or different detergents). | Wash Buffers: Test low salt, high salt, and LiCl wash buffers. Increase wash times to 5-10 minutes each. | |
| Poor quality or insufficient blocking of beads | Use high-quality Protein A/G magnetic beads. Pre-clear the chromatin lysate with beads and block the beads with BSA or salmon sperm DNA before adding the antibody-chromatin complex.[2] | Bead Blocking: Incubate beads with blocking solution for at least 30 minutes at room temperature. | |
| High background at specific genomic regions (e.g., open chromatin) | Over-cross-linking | Reduce the formaldehyde cross-linking time. Over-cross-linking can lead to the immunoprecipitation of large, insoluble chromatin complexes.[2] | Cross-linking Time: Titrate formaldehyde (1% final concentration) incubation time from 5 to 15 minutes. |
| Improper chromatin fragmentation | Optimize sonication or enzymatic digestion to achieve a fragment size range of 200-600 bp.[3] | Sonication/Digestion: Perform a time course for sonication or enzyme digestion and analyze fragment sizes on an agarose gel or Bioanalyzer. | |
| High background in no-antibody or IgG control | Contamination of reagents | Use fresh, sterile buffers and reagents. Ensure dedicated PCR reagents and workspaces to avoid contamination. | Reagent Purity: Prepare fresh lysis and wash buffers for each experiment. |
| DNA sticking to tubes and beads | Use low-retention microcentrifuge tubes. Pre-clearing the lysate can help remove components that non-specifically bind to beads.[4] | Labware: Use siliconized or low-retention tubes throughout the protocol. | |
| Variable background between this compound treated and vehicle control | Inhibitor-induced chromatin changes | This compound can alter chromatin structure. Ensure that chromatin shearing is optimized for both treated and untreated conditions. | This compound Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for target engagement without causing excessive cell death or global chromatin disruption.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound treatment before a ChIP-seq experiment?
A1: The optimal concentration and incubation time for this compound are cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 for your cell line. A common starting point is to treat cells with a concentration range of 100 nM to 1 µM for 1 to 24 hours. Assess the displacement of the target BET protein (e.g., BRD4) from chromatin by Western blot of chromatin-bound fractions or by ChIP-qPCR at known target loci before proceeding to a full ChIP-seq experiment.
Q2: How does this compound treatment affect chromatin structure, and how can I account for this in my ChIP-seq protocol?
A2: As a BET inhibitor, this compound displaces BET proteins from acetylated histones, which can lead to changes in chromatin compaction. This may alter the efficiency of sonication or enzymatic digestion. It is recommended to perform a chromatin shearing optimization for both vehicle-treated and this compound-treated cells to ensure comparable fragment sizes.
Q3: Should I use an input control or an IgG control for my this compound ChIP-seq experiment?
A3: It is highly recommended to include both an input DNA control and a non-specific IgG control. The input control accounts for biases in chromatin shearing and sequencing.[4] The IgG control helps to identify background signal resulting from non-specific binding of antibodies and beads.[1] Comparing your specific antibody ChIP signal to both controls provides the most rigorous assessment of enrichment.
Q4: My signal-to-noise ratio is low. What are the most critical steps to optimize?
A4: A low signal-to-noise ratio can be due to either low signal or high background. The most critical steps to optimize are:
-
Antibody Titration: Using the correct amount of a high-quality, specific antibody is paramount.[1]
-
Chromatin Fragmentation: Achieving the optimal fragment size is crucial for both resolution and immunoprecipitation efficiency.[2]
-
Washing Steps: Stringent and sufficient washing is key to removing non-specifically bound chromatin.
Q5: Can I use a dual cross-linking protocol with this compound treatment?
A5: Yes, a dual cross-linking protocol using a protein-protein cross-linker (e.g., DSG) followed by formaldehyde can be beneficial, especially for studying protein complexes that may be indirectly associated with DNA. This can help stabilize the interaction of BET proteins with other transcriptional regulators. Optimization of both cross-linker concentrations and incubation times is necessary.
Experimental Protocols
Optimized this compound Treatment and Chromatin Preparation
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is essential.
Materials:
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Formaldehyde (37%, methanol-free)
-
Glycine
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with freshly added protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, with freshly added protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the predetermined optimal concentration of this compound or vehicle (DMSO) for the desired time.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Nuclear Isolation: Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet nuclei. Discard the supernatant.
-
Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer. Sonicate the lysate to shear chromatin to an average size of 200-600 bp. Keep samples on ice throughout sonication.
-
Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant containing the sheared chromatin.
-
Quantification: Take an aliquot of the sheared chromatin, reverse the cross-links, and purify the DNA to check the fragment size and concentration.
Immunoprecipitation and Library Preparation
Procedure:
-
ChIP Reaction Setup: Dilute the sheared chromatin with ChIP Dilution Buffer. Save a 10% aliquot as input DNA.
-
Pre-clearing: Add Protein A/G magnetic beads to the diluted chromatin and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads on a magnetic rack and transfer the supernatant (pre-cleared chromatin) to a new tube. Add the ChIP-grade antibody (e.g., anti-BRD4) or control IgG and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Washes: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer. Perform each wash for 5-10 minutes at 4°C with rotation. Finally, wash once with TE buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Add NaCl and Proteinase K to the eluates and the input sample and incubate at 65°C overnight to reverse the cross-links.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input DNA according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to activate gene expression. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes. Two important signaling pathways regulated by BET proteins are the NF-κB and Nrf2 pathways.
dot
References
Technical Support Center: Managing (R)-Birabresib-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing (R)-Birabresib-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Birabresib or OTX-015, is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] It competitively binds to the acetyl-lysine recognition pockets of these proteins, preventing their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of key oncogenes, most notably c-MYC, resulting in decreased cell proliferation and induction of apoptosis in cancer cells.
Q2: In which types of cancer cell lines is this compound typically active?
A2: this compound has shown activity across a range of hematological malignancies and solid tumors. It has demonstrated potent anti-proliferative effects in cell lines derived from acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), lymphoma, multiple myeloma, and certain solid tumors such as glioblastoma, neuroblastoma, and triple-negative breast cancer.[3]
Q3: What are the common reasons for unexpected levels of cytotoxicity in my cell line?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to BET inhibition due to their dependence on BRD4 and c-MYC signaling.
-
Compound Concentration and Purity: Inaccurate concentration determination or impurities in the this compound stock can lead to excessive cell death.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Off-Target Effects: While this compound is a selective BET inhibitor, high concentrations may lead to off-target effects contributing to cytotoxicity.
Q4: My cells are highly sensitive to this compound, and I'm observing excessive cell death even at low concentrations. How can I mitigate this?
A4: If you are observing excessive cytotoxicity, consider the following strategies:
-
Optimize Concentration and Exposure Time: Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that elicits the desired biological effect without causing overwhelming cell death.
-
Intermittent Dosing: As suggested by clinical trial observations, intermittent dosing schedules may mitigate some of the toxicities associated with continuous exposure.[4] Consider treating cells for a shorter period, followed by a washout and recovery period.
-
Co-treatment with a Pan-Caspase Inhibitor: To determine if the observed cytotoxicity is primarily due to apoptosis, you can co-treat with a broad-spectrum caspase inhibitor like Z-VAD-FMK. This can help to dissect the apoptotic component of cell death from other cytotoxic effects.
Q5: Conversely, my cell line appears to be resistant to this compound. What are the potential reasons and what can I do?
A5: Resistance to this compound can be multifactorial:
-
Low Dependence on BET Signaling: The cell line may not heavily rely on the specific pathways regulated by BET proteins for its proliferation and survival.
-
Compensatory Signaling Pathways: Cells can develop resistance by upregulating parallel survival pathways. For instance, resistance to BET inhibitors has been associated with the activation of the NF-κB signaling pathway.
-
Drug Efflux: While not commonly reported for this compound, some cancer cells can actively pump out drugs, reducing their intracellular concentration.
-
To address resistance: Consider combination therapies. Synergistic effects have been observed when combining BET inhibitors with inhibitors of other pathways, such as BCL2 or MCL1 inhibitors, which can help overcome resistance mechanisms.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Suggested Solution | Expected Outcome |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before plating. Use a hemocytometer or an automated cell counter to accurately determine cell density. | Reduced well-to-well and plate-to-plate variability in cell viability readings. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. | More consistent and reliable data across the plate. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes before reading the absorbance. | Accurate absorbance readings that reflect the true level of metabolic activity. |
| Precipitation of this compound | Visually inspect the media for any signs of compound precipitation after addition. If precipitation occurs, consider using a lower concentration or a different solvent system (with appropriate controls). | The compound remains in solution, ensuring consistent exposure of cells to the intended concentration. |
Issue 2: Discrepancy Between Proliferation and Apoptosis Readouts
| Possible Cause | Suggested Solution | Expected Outcome |
| Cytostatic vs. Cytotoxic Effects | This compound can induce both cell cycle arrest (cytostatic) and apoptosis (cytotoxic). A reduction in proliferation (e.g., in an MTT assay) may not always correlate directly with a high level of apoptosis. | A clearer understanding of the drug's primary effect on the specific cell line. |
| Timing of Assays | Cell cycle arrest often precedes the induction of apoptosis. Perform a time-course experiment to measure both proliferation and apoptosis at different time points (e.g., 24, 48, and 72 hours). | Identification of the optimal time points to observe each effect. |
| Apoptosis Assay Sensitivity | Some apoptosis assays are more sensitive than others. Consider using a combination of assays, such as Annexin V/PI staining and a caspase activity assay, to confirm apoptosis. | More robust and reliable detection of apoptosis. |
Data Presentation
This compound (OTX-015) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Cancer Cell Lines | Various | 60 - 200 (GI50) | [1] |
| Leukemia Cell Lines | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL) | Varies (submicromolar in sensitive lines) | [7] |
| Prostate Cancer Cell Lines | Prostate Cancer | Varies (cell line dependent) | [8] |
| Triple-Negative Breast Cancer Cell Lines | Triple-Negative Breast Cancer | Potent inhibition observed | [3] |
Note: IC50 values can vary depending on the assay conditions and the specific cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Modulation of the intrinsic apoptosis pathway.
Caption: Induction of G1 cell cycle arrest.
Caption: Troubleshooting experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-Birabresib Incubation Time for Maximum Effect
Welcome to the technical support center for (R)-Birabresib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly concerning the determination of appropriate incubation times.
Understanding the Role of this compound
This compound is the (R)-enantiomer of Birabresib (also known as OTX-015 or MK-8628), a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). In drug discovery and development, it is crucial to distinguish between the activity of different stereoisomers of a chiral molecule. The (S)-enantiomer of Birabresib is the biologically active form that binds to BET bromodomains and exerts a therapeutic effect. In contrast, this compound is considered the inactive enantiomer and serves as an essential negative control in experiments.
The primary purpose of using this compound is to demonstrate that the observed biological effects of Birabresib are due to its specific on-target activity (inhibition of BET proteins) and not due to off-target effects or non-specific chemical properties of the compound scaffold. Therefore, the "maximum effect" of an optimized this compound incubation is the conclusive demonstration of its lack of biological activity at concentrations and time points where the (S)-enantiomer shows a clear, measurable effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my experiments?
A1: this compound should be used as a negative control alongside the active (S)-enantiomer, Birabresib. Its use is critical for validating that the observed cellular or molecular effects are a direct result of BET protein inhibition by the active compound and not from other, non-specific interactions.[1][2]
Q2: At what concentration should I use this compound?
A2: this compound should be used at the same concentrations as the active (S)-Birabresib in your experiments. This allows for a direct comparison and ensures that any differences in activity are attributable to the stereochemistry of the compounds.
Q3: How do I determine the optimal incubation time for this compound?
A3: The "optimal" incubation time for this compound is any time point at which the active (S)-Birabresib produces a measurable effect. The goal is to show that this compound has no effect at these same time points. Therefore, you should first perform a time-course experiment with the active (S)-Birabresib to identify the onset and peak of its biological activity. Key downstream markers of BET inhibition, such as the downregulation of c-MYC, can be used as readouts.
Q4: What if I observe some biological effect with this compound?
A4: If you observe an unexpected biological effect with this compound, it could be due to several factors:
-
High Concentrations: At very high concentrations, even inactive compounds can sometimes exhibit off-target effects or cytotoxicity.
-
Compound Purity: Ensure the purity of your this compound lot. Impurities could be biologically active.
-
Assay Artifact: The observed effect might be an artifact of the assay itself.
-
Racemization: Although unlikely under normal experimental conditions, consider the possibility of the (R)-enantiomer converting to the (S)-enantiomer.
Refer to the troubleshooting guide below for a more detailed approach to addressing this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect observed with active (S)-Birabresib | Insufficient incubation time. | Perform a time-course experiment (e.g., 2, 4, 8, 24, 48 hours) to determine the optimal time for observing the desired effect. |
| Inappropriate concentration. | Conduct a dose-response experiment to determine the EC50 or IC50 in your experimental system. | |
| Cell line is resistant to BET inhibitors. | Confirm the sensitivity of your cell line to BET inhibitors by testing a well-characterized BETi-sensitive cell line in parallel. | |
| Compound degradation. | Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the compound. | |
| This compound shows activity | High compound concentration leading to off-target effects. | Use concentrations at or below the IC50 of the active (S)-enantiomer. |
| Impurity in the this compound sample. | Verify the purity of your compound through analytical methods such as HPLC. | |
| Non-specific cytotoxicity. | Assess cell viability using a secondary method (e.g., trypan blue exclusion) to confirm if the effect is cytotoxic. | |
| High variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell density and accurate pipetting of compounds. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification during incubation. | |
| Compound precipitation. | Visually inspect for precipitate after dilution in media. If present, refer to solubility troubleshooting. | |
| Compound solubility issues | Poor aqueous solubility. | Prepare high-concentration stock solutions in 100% DMSO and dilute to the final concentration in pre-warmed media immediately before use. Keep the final DMSO concentration below 0.5%. |
| Precipitation upon dilution. | Decrease the final concentration of the compound. Consider using a formulation with excipients if the issue persists. |
Data Summary Tables
Table 1: In Vitro Activity of Birabresib (OTX-015) in Various Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Incubation Time (h) |
| MM.1S | Multiple Myeloma | ~100 | Proliferation | 72 |
| MOLM-13 | Acute Myeloid Leukemia | 11 | Proliferation | 72 |
| Various Leukemia Cell Lines | Acute Leukemia | 92 - 112 | Proliferation | 72 |
| H3122 | Non-Small Cell Lung Cancer | Varies | Proliferation | Not Specified |
| DMS114 | Small Cell Lung Cancer | Varies | Proliferation | Not Specified |
This table summarizes the reported activity of the active (S)-enantiomer, Birabresib. This compound is expected to be inactive at these concentrations.
Table 2: Time-Dependent Effects of BET Inhibitors on c-MYC Expression
| Treatment | Time Point | Effect on c-MYC mRNA | Effect on c-MYC Protein |
| BET Inhibitor (e.g., JQ1) | 1 - 4 hours | Significant decrease | Decrease begins |
| BET Inhibitor (e.g., JQ1) | 4 - 8 hours | Sustained decrease | Significant decrease |
| BET Inhibitor (e.g., JQ1) | 24 hours | Sustained decrease | Maintained low levels |
This table provides a general timeline for the effects of BET inhibitors on a key downstream target, which can be used to guide the design of time-course experiments.[3][4][5]
Experimental Protocols
Protocol 1: Time-Course Analysis of c-MYC Protein Expression
This protocol outlines a Western blot experiment to determine the optimal incubation time for observing the effects of (S)-Birabresib and to confirm the inactivity of this compound.
1. Cell Seeding:
-
Seed a BETi-sensitive cell line (e.g., MM.1S) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
2. Compound Treatment:
-
Prepare fresh dilutions of (S)-Birabresib, this compound, and a vehicle control (e.g., DMSO) in cell culture medium. A final concentration equivalent to the IC50 of (S)-Birabresib is a good starting point.
-
Treat cells for a range of time points (e.g., 0, 2, 4, 8, 24 hours).
3. Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Analysis:
-
Quantify the band intensities and normalize the c-MYC signal to the loading control.
-
Plot the relative c-MYC protein levels against time for each treatment condition. The optimal incubation time for observing the effect of (S)-Birabresib is the time point with the most significant reduction in c-MYC levels, where this compound shows no significant change compared to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of (S)-Birabresib and this compound on cell viability over a time course.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
2. Compound Treatment:
-
Prepare serial dilutions of (S)-Birabresib and this compound, along with a vehicle control.
-
Treat the cells and incubate for different time points (e.g., 24, 48, 72 hours).
3. Viability Assessment:
-
At each time point, add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
4. Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot the percent viability against the compound concentration for each time point to determine the IC50 of (S)-Birabresib and confirm the lack of effect of this compound.
Visualizations
Caption: Signaling pathway of BET inhibition by Birabresib.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (R)-Birabresib in Cancer Cells
Welcome to the technical support center for researchers utilizing (R)-Birabresib (also known as OTX015 or MK-8628). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] It competitively binds to the acetyl-lysine recognition pockets of these proteins, preventing their interaction with acetylated histones. This disrupts chromatin remodeling and the transcription of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][3]
Q2: My cancer cell line is showing resistance to this compound. What are the common resistance mechanisms?
Resistance to this compound and other BET inhibitors can be multifactorial. Some of the well-documented mechanisms include:
-
Upregulation of alternative signaling pathways: Cancer cells can develop resistance by activating bypass signaling pathways that promote survival and proliferation, independent of BET protein inhibition. Key pathways implicated in resistance to BET inhibitors include the Fibroblast Growth Factor Receptor (FGFR) and the Wnt/β-catenin signaling pathways.[4][5][6]
-
Epigenetic Reprogramming: Alterations in the epigenetic landscape of cancer cells can lead to changes in gene expression that confer resistance. This can involve modifications to histone proteins or DNA methylation patterns that reduce the reliance on BET-mediated transcription.
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can support transcription and cell proliferation in a manner that is independent of its bromodomains. This can be mediated by interactions with other proteins, such as MED1, and can be associated with hyper-phosphorylation of BRD4.[7]
Q3: How can I determine if my resistant cells have activated the FGFR or Wnt signaling pathways?
You can investigate the activation of these pathways using several molecular biology techniques:
-
Western Blotting: Probe for key proteins in these pathways. For the FGFR pathway, look for increased phosphorylation of FGFR and its downstream effectors like FRS2, ERK1/2, and AKT. For the Wnt pathway, assess the levels of total and nuclear β-catenin, as well as the expression of Wnt target genes like Axin2 and c-MYC (which can be paradoxically upregulated in this context).
-
Quantitative PCR (qPCR): Measure the mRNA levels of key components and target genes of the FGFR and Wnt pathways.
-
Immunofluorescence or Immunohistochemistry: Visualize the subcellular localization of key proteins. For instance, nuclear localization of β-catenin is a hallmark of activated Wnt signaling.
Q4: What are some strategies to overcome resistance to this compound?
Based on the identified resistance mechanisms, several combination therapies have shown promise in preclinical studies:
-
Co-inhibition of Bypass Pathways:
-
FGFR Inhibitors: If your cells show activation of the FGFR pathway, co-treatment with an FGFR inhibitor can restore sensitivity to this compound.[4]
-
Wnt/β-catenin Pathway Inhibitors: For cells with upregulated Wnt signaling, inhibitors targeting this pathway can be effective in combination with this compound.[5][6]
-
-
Combination with Other Epigenetic Modifiers: Combining this compound with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, may synergistically inhibit cancer cell growth and overcome resistance.
-
Targeting Downstream Effectors: Inhibitors of downstream signaling molecules in the resistance pathways, such as MEK or PI3K/AKT inhibitors, can also be used in combination with this compound.[2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette and ensure thorough mixing. |
| Incubation Time | Standardize the incubation time with this compound. A 72-hour incubation is commonly used for cell viability assays. |
| Assay Reagent Quality | Ensure that your MTT or other viability assay reagents are not expired and have been stored correctly. |
| Cell Line Authenticity | Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification. |
Problem 2: I am not seeing the expected decrease in c-MYC protein levels after this compound treatment in my Western blots.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for c-MYC downregulation in your specific cell line. A common starting point is 500 nM for 24 hours.[3] |
| Resistant Cell Line | Your cell line may have intrinsic or acquired resistance to this compound. Investigate potential resistance mechanisms as described in the FAQs. |
| Antibody Quality | Use a validated antibody for c-MYC. Run positive and negative controls to ensure antibody specificity. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of c-MYC. |
| Loading Control Issues | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
Data Presentation
Table 1: this compound (OTX015) IC50 Values in a Panel of Acute Leukemia Cell Lines
| Cell Line | Main Genetic Lesion | IC50 (nM) | Sensitivity |
| K562 | BCR-ABL | 11342 | Resistant |
| KG1a | OP2-FGFR1 | 1342 | Resistant |
| HL60 | NRAS Q61L | 1306 | Sensitive |
| HEL | JAK2 V617F | 248 | Sensitive |
| NB4 | PML-RARa | 233 | Sensitive |
| NOMO-1 | MLL-AF9 | 198 | Sensitive |
| MOLM14 | FLT3-ITD | 132 | Sensitive |
| MV4-11 | MLL-AF4, FLT3-ITD | 56 | Sensitive |
| KASUMI | AML1-ETO | 46 | Sensitive |
| NALM-6 | MLL-AF4 | 128 | Sensitive |
| REH | TEL-AML1 | 98 | Sensitive |
| RS4;11 | MLL-AF4 | 34 | Sensitive |
| 697 | MLL-AF4 | 28 | Sensitive |
Data adapted from a study on acute leukemia cell lines.[1]
Table 2: Synergistic Effects of this compound (OTX015) in Combination with Other Agents in a Resistant Leukemia Cell Line (K562)
| Combination Agent | Concentration | Combination Index (CI) | Effect |
| Azacitidine | 3 µM | <0.9 | Synergism |
| Panobinostat | 20 nM | <0.9 | Synergism |
Data adapted from a study on leukemia models.[8]
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, or until purple formazan crystals are visible.[9]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 490-590 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for BRD4 and c-MYC
This protocol is for detecting changes in BRD4 and c-MYC protein levels following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for BRD4 and MED1
This protocol is for investigating the interaction between BRD4 and MED1 in the context of this compound resistance.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-BRD4 antibody (IP-grade)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Anti-MED1 antibody
Procedure:
-
Treat cells with this compound or vehicle as required.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody or normal IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using an anti-MED1 antibody to detect the co-immunoprecipitated protein.
Chromatin Immunoprecipitation (ChIP)
This protocol is for examining the binding of BRD4 to specific gene promoters (e.g., c-MYC) after this compound treatment.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Anti-BRD4 antibody (ChIP-grade)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol-chloroform and ethanol for DNA purification
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse cells and isolate nuclei.
-
Shear chromatin by sonication to obtain fragments of 200-500 bp.
-
Perform immunoprecipitation with an anti-BRD4 antibody or IgG control overnight.
-
Capture antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Key resistance pathways to this compound.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibitor birabresib in mantle cell lymphoma: in vivo activity and identification of novel combinations to overcome adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
Technical Support Center: Interpreting Unexpected Results from (R)-Birabresib Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results from experiments involving (R)-Birabresib. As the inactive enantiomer of the potent pan-BET inhibitor Birabresib (OTX-015), this compound is an essential negative control. Understanding its expected lack of activity is crucial for the correct interpretation of experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that researchers may encounter during their experiments with this compound.
| Question ID | Question | Possible Causes and Troubleshooting Steps |
| RB-T-01 | Why am I observing significant anti-proliferative or apoptotic effects with this compound, which is supposed to be the inactive control? | 1. Compound Purity: The this compound sample may be contaminated with the active (S)-enantiomer (Birabresib/OTX-015). Troubleshooting: a. Request a certificate of analysis (CoA) from the supplier to confirm chiral purity. b. If possible, perform chiral HPLC to verify the enantiomeric excess of your sample. 2. High Concentration: Even inactive enantiomers can sometimes exhibit off-target effects at very high concentrations. Troubleshooting: a. Review the literature for typical working concentrations of this compound as a negative control. b. Perform a dose-response curve to determine if the observed effect is concentration-dependent and only occurs at high concentrations. 3. Cell Line Hypersensitivity: The cell line you are using may be exceptionally sensitive to subtle off-target effects. Troubleshooting: a. Test this compound on a different, well-characterized cell line to see if the effect is reproducible. b. Compare your results with published data for the same cell line, if available. |
| RB-T-02 | My active compound, Birabresib (OTX-015), is showing weaker-than-expected or no activity, while the this compound control is also inactive. | 1. Compound Degradation: Birabresib may have degraded due to improper storage or handling. Troubleshooting: a. Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light). b. Prepare fresh stock solutions from a new aliquot of the compound. 2. Sub-optimal Assay Conditions: The experimental setup may not be optimal for detecting the compound's effects. Troubleshooting: a. Verify the confluency of your cells at the time of treatment. b. Optimize the treatment duration; for c-MYC downregulation, effects can be seen as early as 4-24 hours, while apoptosis may require 48-72 hours.[1] 3. Cell Line Resistance: The chosen cell line may be resistant to BET inhibitors. Troubleshooting: a. Confirm that your cell line is known to be sensitive to BET inhibitors by checking published IC50 values (see Table 1). b. Consider testing a known sensitive cell line (e.g., some acute myeloid leukemia cell lines) in parallel. |
| RB-T-03 | I am seeing high variability in my cell viability (e.g., MTT, CellTiter-Glo) assay results between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Troubleshooting: a. Ensure you have a single-cell suspension before plating. b. Gently rock the plate in a cross-pattern after seeding to ensure even distribution. 2. Compound Precipitation: this compound, like its active counterpart, has limited aqueous solubility and may precipitate in the culture medium. Troubleshooting: a. Visually inspect the wells under a microscope for any precipitate. b. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%). c. Prepare fresh dilutions for each experiment. 3. Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can alter the compound concentration. Troubleshooting: a. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| RB-T-04 | My Western blot results for c-MYC downregulation after Birabresib (OTX-015) treatment are inconsistent or show no change. | 1. Incorrect Timing: The time point for cell lysis may be too early or too late to observe the maximal effect on c-MYC expression. Troubleshooting: a. Perform a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal time point for c-MYC downregulation in your cell line. A decrease in c-MYC protein can be observed as early as 24 hours.[1] 2. Protein Degradation: c-MYC is a protein with a short half-life and is susceptible to degradation during sample preparation. Troubleshooting: a. Ensure that lysis buffers contain a sufficient concentration of protease inhibitors. b. Keep samples on ice throughout the preparation process. 3. Sub-optimal Antibody Performance: The primary antibody for c-MYC may not be performing optimally. Troubleshooting: a. Run a positive control (e.g., a cell line known to express high levels of c-MYC) to validate antibody performance. b. Titrate the primary antibody to find the optimal concentration. |
Data Presentation: Quantitative Summaries
The following tables provide a summary of expected quantitative results for the active compound Birabresib (OTX-015). This compound is expected to have no significant activity at comparable concentrations.
Table 1: Birabresib (OTX-015) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 60 |
| HEL | Acute Myeloid Leukemia (AML) | 248 |
| NB4 | Acute Myeloid Leukemia (AML) | 233 |
| NOMO-1 | Acute Myeloid Leukemia (AML) | 229 |
| RS4-11 | Acute Lymphoblastic Leukemia (ALL) | 34 |
| JURKAT | Acute Lymphoblastic Leukemia (ALL) | 249 |
| DMS-114 | Small Cell Lung Cancer (SCLC) | 120 |
Data compiled from Coudé et al., 2015 and Riveiro et al., 2016.[1][2]
Table 2: Expected Effects of Birabresib (OTX-015) on Apoptosis and c-MYC Expression
| Parameter | Cell Line Example | Treatment Conditions | Expected Result |
| Apoptosis | AML Cell Lines (e.g., HEL, NB4, NOMO-1) | 500 nM for 72 hours | 30-90% of cells are apoptotic (Annexin V positive).[1] |
| ALL Cell Lines (e.g., JURKAT, RS4-11) | 500 nM for 72 hours | 50-90% of cells are apoptotic (Annexin V positive).[1] | |
| c-MYC mRNA Downregulation | Leukemia Cell Lines | 500 nM for 4-24 hours | Significant decrease in c-MYC mRNA levels relative to control.[1] |
| c-MYC Protein Downregulation | Medulloblastoma (D458) | 2.5 µM for 24 hours | ~44% reduction in normalized c-MYC protein vs. control.[3] |
| Medulloblastoma (D458) | 10 µM for 24 hours | ~78% reduction in normalized c-MYC protein vs. control.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and Birabresib (OTX-015). Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for c-MYC
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (at the manufacturer's recommended dilution) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the fold change in c-MYC expression relative to the loading control and normalized to the vehicle-treated sample.
Visualizations
Signaling Pathway of BET Inhibitors
Caption: Mechanism of action of Birabresib (OTX-015), a BET inhibitor.
General Experimental Workflow
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
minimizing off-target effects of (R)-Birabresib in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing (R)-Birabresib in experiments, with a focus on its role as a negative control and strategies to ensure data integrity by minimizing potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the active compound Birabresib (OTX-015/MK-8628)?
This compound is the inactive enantiomer (isomer) of Birabresib. The active form, (S)-Birabresib, is a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] It functions by competitively binding to the acetyl-lysine recognition pockets on these proteins, preventing them from regulating the transcription of key genes involved in cell proliferation and survival, such as MYC.[2][3]
Due to its stereochemistry, this compound is expected to be biologically inactive or significantly less active against BET proteins. Therefore, its primary role in a research setting is to serve as a crucial negative control.[1] Using it alongside the active (S)-enantiomer allows researchers to distinguish specific, on-target effects of BET inhibition from non-specific or off-target effects of the chemical scaffold.
Q2: I am observing an unexpected biological effect with my this compound control. What are the potential causes?
Observing activity with a negative control can be confounding. The following flowchart outlines potential causes and troubleshooting steps.
References
dealing with batch-to-batch variability of (R)-Birabresib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of (R)-Birabresib (also known as OTX015 or MK-8628).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[2][3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin.[1][3] This disruption of chromatin remodeling leads to the transcriptional repression of key growth-promoting genes, most notably the oncogene c-MYC.[1][2] The downregulation of c-MYC and other target genes results in the inhibition of tumor cell growth, cell cycle arrest, and induction of apoptosis.[4]
Q2: We are observing inconsistent results between different batches of this compound. What are the likely causes?
Batch-to-batch variability of this compound is a significant issue that can arise from several key factors related to its physicochemical properties. The most common causes include:
-
Variable Chiral Purity: this compound is a specific enantiomer. The synthesis of single-enantiomer drugs can be challenging, and batches may contain varying amounts of the (S)-enantiomer.[5] Different enantiomers of a chiral drug can have different pharmacological activities and potencies, leading to inconsistent experimental outcomes.
-
Polymorphism: As a compound with likely low aqueous solubility, this compound may exist in different crystalline forms, or polymorphs.[6][7] Different polymorphs can have distinct solubilities, dissolution rates, and stability, which directly impacts the effective concentration of the compound in your experiments and can be a major source of variability.[6][7]
-
Presence of Impurities: Impurities from the synthesis process or degradation products can affect the biological activity of the compound.[8] These can include residual solvents, starting materials, or side-reaction products.
-
Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or repeated freeze-thaw cycles.[9] The stability of stock solutions is critical for reproducible results.
Q3: How can we assess the quality of a new batch of this compound?
Before starting extensive experiments, it is crucial to perform quality control checks on any new batch of this compound. Key assessments include:
-
Certificate of Analysis (CoA) Review: Carefully examine the supplier's CoA for information on purity (typically determined by HPLC), chiral purity (enantiomeric excess, ee%), and identity confirmation (e.g., by Mass Spectrometry or NMR).
-
Chiral HPLC Analysis: If you have the capability, performing an independent chiral HPLC analysis is the most direct way to confirm the enantiomeric purity of your batch.[10][11][12]
-
Solubility Test: Perform a small-scale solubility test in your primary solvent (e.g., DMSO) to ensure the compound dissolves as expected and to check for any visible particulates. Inconsistent solubility can be an indicator of polymorphism.
-
Functional Assay: Test the new batch in a simple, reliable functional assay alongside a previous, well-characterized batch. A dose-response curve in a sensitive cell line to determine the IC50 value is a good way to functionally compare batches.[13][14]
Q4: What are the expected cellular effects of this compound treatment in vitro?
Treatment of sensitive cancer cell lines with this compound is expected to produce several key biological effects:
-
Downregulation of c-MYC: A rapid and significant decrease in both c-MYC mRNA and protein levels is a hallmark of effective BET inhibition.[15][16] This can be observed by Western blot or qPCR, often within hours of treatment.
-
Cell Cycle Arrest: this compound typically induces cell cycle arrest at the G0/G1 phase.[17][18] This can be quantified by flow cytometry analysis of DNA content (e.g., propidium iodide staining).
-
Induction of Apoptosis: Prolonged treatment or treatment at higher concentrations can lead to the induction of apoptosis. This can be measured by assays such as Annexin V staining.
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cell viability and proliferation is the ultimate outcome in sensitive cell lines. IC50 values are typically in the nanomolar range for sensitive hematologic cancer cell lines.[4][19]
Section 2: Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during experiments with this compound, with a focus on problems arising from batch-to-batch variability.
Issue 1: Reduced or No Potency in Cell-Based Assays
| Potential Cause | Recommended Action |
| Poor Solubility / Precipitation | Ensure your stock solution is fully dissolved. Use fresh, anhydrous DMSO.[2] Gentle warming or sonication may aid dissolution. Prepare working dilutions in pre-warmed media and use immediately. Visually inspect for precipitates under a microscope. |
| Incorrect Chiral Form (High % of (S)-enantiomer) | Verify the enantiomeric purity from the Certificate of Analysis. If possible, perform chiral HPLC to confirm the (R)-enantiomer is the predominant form.[12] |
| Compound Degradation | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term stability (up to 6 months) and -20°C for short-term (up to 1 month). Protect from light. |
| Inactive Polymorph | If you suspect polymorphism (indicated by solubility issues), try different solubilization methods. However, reliably obtaining a specific polymorph is difficult without specialized solid-state chemistry techniques.[6] Contact your supplier to inquire about their polymorph control procedures. |
| Cell Line Resistance | Confirm that your cell line is known to be sensitive to BET inhibitors. Resistance can be intrinsic or acquired. Verify the expression of BET proteins (BRD2/3/4) and c-MYC in your cell line. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Action |
| Inconsistent Solubilization | Follow a strict, standardized protocol for preparing stock and working solutions. Ensure the compound is fully dissolved before adding to cells. |
| Edge Effects in Microplates | To minimize evaporation from outer wells, which can concentrate the compound, fill the perimeter wells with sterile PBS or media without cells. Use plates with low-evaporation lids.[20] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number and passage number for all experiments.[20] |
| Precipitation at Working Dilution | This compound has low aqueous solubility. When diluting from a DMSO stock into aqueous cell culture media, precipitation can occur. Lower the final DMSO concentration (typically to <0.1%) and add the diluted compound to the media with gentle mixing. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature. Note that specific values can vary depending on the experimental conditions and cell line.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂ClN₅O₂S | [3] |
| Molecular Weight | 491.99 g/mol | [1][4] |
| Appearance | Crystalline solid | [4] |
| Solubility (DMSO) | ≥ 45 mg/mL (91.47 mM) | TargetMol |
| Solubility (Ethanol) | ~9.8 mg/mL (19.92 mM) | TargetMol |
| XLogP3 (Computed) | 4.5 | PubChem |
Table 2: IC₅₀ Values of Birabresib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~100 - 200 | [19] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~100 - 200 | [19] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | < 500 | [19] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | < 500 | [19] |
| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | < 500 | [19] |
| Ty82 | NUT Midline Carcinoma | ~60 - 200 (GI₅₀) | [2] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 491.99), add 203.3 µL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Protocol 2: Western Blot for c-MYC Downregulation
-
Cell Seeding: Plate a sensitive cell line (e.g., MOLM-13) at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The following day, treat cells with this compound at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against c-MYC overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-Actin or GAPDH) to ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: A dose-dependent decrease in the intensity of the c-MYC band compared to the vehicle-treated control.[16][21]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2 for a duration sufficient to induce cell cycle changes (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate on single cells and acquire the fluorescence signal for PI.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Expected Outcome: A dose-dependent increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases.[17][18]
Section 5: Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of (R)-Birabresib Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of assays involving the BET bromodomain inhibitor, (R)-Birabresib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active enantiomer of Birabresib (also known as OTX-015 or MK-8628), a small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] Its mechanism involves competitively binding to the acetyl-lysine recognition pockets on BET bromodomains.[1][3] This binding prevents BET proteins from interacting with acetylated histones, which disrupts chromatin remodeling and the transcription of key oncogenes, most notably c-MYC.[3][4] By inhibiting the expression of genes that promote cell growth and survival, this compound exerts its anti-proliferative effects.[1]
Q2: What are the primary downstream effects of this compound treatment?
The most well-characterized downstream effect of Birabresib is the rapid downregulation of c-MYC gene and protein expression.[4][5] Inhibition of BRD4, a key transcriptional coactivator, also affects other signaling pathways, including those regulated by YAP/TAZ and NF-κB.[6] This can lead to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis.[7]
Q3: What are the most common assays used to measure the activity of this compound?
Common assays include:
-
Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are frequently used to measure the direct binding of the inhibitor to isolated BET bromodomain proteins (BRD2, BRD3, BRD4).[5][8]
-
Cell Viability/Proliferation Assays: Colorimetric assays such as MTT and WST-8 are used to determine the anti-proliferative effects of this compound on cancer cell lines.[5][9]
-
Target Engagement & Downstream Analysis: Western blotting is used to confirm the downregulation of target proteins like c-MYC.[5] Quantitative real-time PCR (qRT-PCR) can be used to measure changes in MYC transcript levels.[10]
Q4: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C.[8] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for solubility and storage.
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for this compound targeting the BET pathway.
Caption: General experimental workflow for a cell proliferation assay.
Quantitative Data Summary
The inhibitory activity of Birabresib can vary based on the assay type and the biological system being studied.
| Assay Type | Target | Value Type | Reported Value (nM) | Reference(s) |
| Biochemical Binding Assay | BRD2, BRD3, BRD4 | IC50 | 92 - 112 | [5][8][9] |
| Cell-Free Binding Assay | BRD2, BRD3, BRD4 | EC50 | 10 - 19 | [5] |
| Cellular Proliferation Assay | Various Human Cancer Cell Lines | GI50 | 60 - 200 | [5][8] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The potential of BRD4 inhibition in tumour mechanosignaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc | eLife [elifesciences.org]
Validation & Comparative
Synergistic Potential of (R)-Birabresib and PARP Inhibitors in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a promising strategy to overcome treatment resistance and enhance efficacy in ovarian cancer. This guide explores the synergistic potential of combining BET (Bromodomain and Extra-Terminal domain) inhibitors, with a focus on (R)-Birabresib, and PARP (Poly (ADP-ribose) polymerase) inhibitors. While direct preclinical data on the specific combination of this compound with PARP inhibitors in ovarian cancer is limited in the public domain, this guide provides a comparative analysis based on the established synergistic effects of other BET inhibitors with PARP inhibitors, offering a strong rationale and framework for future research.
Rationale for Combination Therapy
PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have transformed the treatment landscape for ovarian cancer, particularly in patients with BRCA1/2 mutations and deficiencies in the homologous recombination (HR) DNA repair pathway.[1] These inhibitors induce synthetic lethality in cancer cells with impaired HR by preventing the repair of single-strand DNA breaks, which then leads to the accumulation of cytotoxic double-strand breaks.[1] However, both intrinsic and acquired resistance to PARP inhibitors remain significant clinical challenges.[2]
BET inhibitors, a class of epigenetic modulators, have emerged as a potential strategy to overcome PARP inhibitor resistance and to sensitize HR-proficient tumors to these agents.[2][3] BET proteins, particularly BRD4, are critical regulators of gene transcription, including genes involved in DNA damage repair and cell cycle control.[2] Preclinical studies have demonstrated that inhibition of BET proteins can downregulate key HR repair proteins like RAD51 and BRCA1, thereby inducing a state of "BRCAness" or HR deficiency in cancer cells.[1] This acquired vulnerability can then be exploited by PARP inhibitors, creating a powerful synergistic anti-tumor effect.[3]
Mechanism of Synergistic Action
The proposed mechanism for the synergy between BET inhibitors and PARP inhibitors in ovarian cancer involves the transcriptional repression of DNA damage response (DDR) genes by the BET inhibitor. This leads to an impaired ability of the cancer cells to repair double-strand breaks through the HR pathway. When combined with a PARP inhibitor, which blocks the repair of single-strand breaks, the accumulation of unrepaired DNA damage becomes overwhelming, triggering cell cycle arrest and apoptosis.
Caption: Proposed mechanism of synergy between BET and PARP inhibitors.
Comparative Preclinical Data: BETi-PARPi Combinations in Ovarian Cancer
While specific data for this compound is not available, studies on other BET inhibitors like JQ1 and AZD5153 in combination with the PARP inhibitor Olaparib provide strong evidence of synergy.
Table 1: In Vitro Synergistic Effects of BETi and PARPi in Ovarian Cancer Cell Lines
| Ovarian Cancer Cell Line | BET Inhibitor | PARP Inhibitor | Combination Effect | Key Finding | Reference |
|---|---|---|---|---|---|
| OVCAR3 (BRCA-proficient) | JQ1 | Olaparib | Synergistic | Combination Index (CI) < 1, indicating synergy. | [4] |
| A2780 (BRCA-proficient) | AZD5153 | Olaparib | Synergistic | Widespread synergistic cytotoxicity observed. | [2] |
| HOC7 (BRCA-proficient) | AZD5153 | Olaparib | Synergistic | Synergistic anti-tumor effect. | [2] |
| ID8 (Mouse, BRCA-proficient) | AZD5153 | Olaparib | Synergistic | Widespread synergistic cytotoxicity observed. | [2] |
| 22 Patient-Derived Organoid (PDO) Models | AZD5153 | Olaparib | Synergistic in 90.9% | Marked synergistic anti-tumor effect across various genetic backgrounds. |[2] |
Table 2: In Vivo Efficacy of BETi and PARPi Combination in Ovarian Cancer Xenograft Models
| Xenograft Model | BET Inhibitor | PARP Inhibitor | Combination Effect | Key Finding | Reference |
|---|---|---|---|---|---|
| OVCAR3 Xenograft | JQ1 | Olaparib | Synergistic | Significant suppression of tumor growth compared to single agents. | [3] |
| Patient-Derived Xenograft (PDX) | AZD5153 | Olaparib | Synergistic | Enhanced anti-tumor activity. |[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summarized protocols for key experiments from studies on BETi-PARPi combinations.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify the synergy.
-
Cell Culture: Ovarian cancer cell lines (e.g., OVCAR3, A2780) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of the BET inhibitor, the PARP inhibitor, and their combination for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Apoptosis Assay
Objective: To measure the induction of apoptosis following drug treatment.
-
Drug Treatment: Cells are treated with the BET inhibitor, PARP inhibitor, or the combination for a defined time (e.g., 72 hours).
-
Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.[4]
-
Western Blot: Alternatively, apoptosis can be assessed by detecting cleaved PARP or cleaved Caspase-3 via Western blotting.[3]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with ovarian cancer cells (e.g., OVCAR3) to establish tumors.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, BET inhibitor alone, PARP inhibitor alone, and the combination. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for proliferation (Ki67) and DNA damage (γH2AX) markers.[3]
Caption: General workflow for preclinical evaluation of BETi and PARPi synergy.
Conclusion and Future Directions
The synergistic combination of BET inhibitors and PARP inhibitors represents a highly promising therapeutic strategy for ovarian cancer. The available preclinical data for compounds like JQ1 and AZD5153 with Olaparib strongly support this approach, demonstrating enhanced cytotoxicity and tumor growth inhibition in both HR-proficient and PARP inhibitor-resistant models.[2][3]
While direct experimental evidence for the this compound and PARP inhibitor combination is needed, the mechanistic rationale is sound and warrants further investigation. Future studies should focus on:
-
Directly testing the synergy of this compound with various PARP inhibitors in a panel of ovarian cancer cell lines and patient-derived models with different genetic backgrounds.
-
Elucidating the precise molecular mechanisms underlying the synergy, including the specific DDR genes transcriptionally regulated by this compound.
-
Evaluating the in vivo efficacy and safety of the this compound-PARP inhibitor combination in relevant preclinical models of ovarian cancer.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
Such studies will be critical to translate the promising preclinical findings of BETi-PARPi combinations into effective clinical strategies for patients with ovarian cancer.
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-Birabresib Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, rigorous validation of target engagement is paramount. For inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as Birabresib (OTX-015, MK-8628), confirming direct interaction with their intended targets within a cellular context is a critical step in preclinical development. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating the engagement of BET proteins by small molecules. As a case study, we will explore the conceptual use of (R)-Birabresib, the inactive enantiomer of the potent BET inhibitor Birabresib, to demonstrate target specificity.
The Role of BET Proteins in Cellular Signaling
BET proteins, primarily BRD2, BRD3, and BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. This recognition is a key event in the recruitment of transcriptional machinery to chromatin, leading to the expression of genes involved in cell proliferation, survival, and inflammation.[1] Dysregulation of BET protein activity is implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets. Birabresib is a potent pan-BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their function.[2]
Caption: BET protein (BRD4) signaling pathway and the mechanism of action of Birabresib.
Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement
CETSA is a biophysical assay that enables the assessment of drug-target interactions in a cellular environment.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be quantified and used as a direct measure of target engagement.
The experimental workflow for a Western blot-based CETSA is as follows:
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of Target Engagement Assays
While CETSA is a powerful method, other techniques are also employed to validate target engagement. Below is a comparison of CETSA with two other common methods: NanoBRET (Bioluminescence Resonance Energy Transfer) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
To illustrate the utility of these assays in distinguishing between active and inactive compounds, we present data for the well-characterized BET inhibitor JQ1, which, like Birabresib, has a stereoisomer that is inactive as a BET inhibitor. (+)-JQ1 is the active (S)-enantiomer, while (-)-JQ1 is the inactive (R)-enantiomer. This serves as a direct analogy for the use of (S)-Birabresib and this compound.
| Assay | Principle | (+)-JQ1 (Active) | (-)-JQ1 (Inactive) | Reference |
| CETSA (DSF) | Ligand-induced thermal stabilization of the target protein. | ΔTm = +10.1°C (BRD4) | No significant ΔTm | |
| NanoBRET | BRET signal modulation upon competitive displacement of a fluorescent tracer from the target protein. | IC50 ≈ 50 nM | IC50 > 10,000 nM | |
| AlphaScreen | Disruption of the interaction between the target protein and a binding partner, leading to a loss of signal. | IC50 = 77 nM (BRD4) | IC50 > 10,000 nM |
Note: The CETSA data presented is from a Differential Scanning Fluorimetry (DSF) experiment, which measures thermal stabilization of purified protein and is analogous to the principles of CETSA in a cellular context.
This data clearly demonstrates that assays like CETSA, NanoBRET, and AlphaScreen can effectively differentiate between the active and inactive enantiomers of a BET inhibitor. For this compound, a similar outcome would be expected in a CETSA experiment: no significant thermal shift of BET proteins would be observed, in contrast to the stabilization induced by the active (S)-Birabresib.
Experimental Protocol: CETSA for BET Inhibitor Target Engagement
This protocol describes a Western blot-based CETSA to determine the target engagement of a BET inhibitor (e.g., Birabresib) with its target (e.g., BRD4) in cultured cells. The use of an inactive control like this compound is crucial for validating the specificity of the observed thermal shift.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express the target BET protein (e.g., MV4-11 leukemia cells for BRD4) to ~80% confluency.
-
Harvest and resuspend the cells in culture medium or PBS to a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with the active compound (e.g., (S)-Birabresib), the inactive control (e.g., this compound), or vehicle (e.g., DMSO) at the desired final concentrations.
-
Incubate for 1-2 hours at 37°C to allow for compound entry and target engagement.
2. Heat Shock:
-
Transfer the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a no-heat (37°C) control.
-
Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a suitable lysis buffer containing protease inhibitors.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.
5. Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized samples and boil for 5 minutes.
6. Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or α-tubulin).
7. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for each treatment condition.
-
Normalize the intensity of the target protein to the loading control for each lane.
-
For each treatment condition, plot the normalized intensity of the soluble target protein as a function of temperature to generate a "melt curve".
-
A shift in the melt curve to higher temperatures in the presence of the active compound compared to the vehicle control indicates target stabilization and engagement. The inactive control should not induce a significant shift.
Conclusion
The Cellular Thermal Shift Assay is a robust and reliable method for validating the target engagement of small molecule inhibitors in a physiologically relevant setting. By demonstrating a ligand-induced thermal stabilization of the target protein, CETSA provides direct evidence of binding within the cell. The use of an inactive enantiomer, such as this compound, as a negative control is a critical component of these studies, allowing for the unambiguous demonstration of on-target specificity. While alternative methods like NanoBRET and AlphaScreen offer higher throughput and different experimental readouts, CETSA remains a cornerstone technique for the detailed biophysical validation of target engagement in drug discovery.
References
A Comparative Guide to In Vivo Biomarkers for Assessing (R)-Birabresib Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biomarkers for assessing the in vivo efficacy of (R)-Birabresib (also known as OTX015 or MK-8628), a first-in-class small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] this compound competitively binds to the acetyl-lysine recognition pockets of BRD2, BRD3, and BRD4, preventing their interaction with acetylated histones.[2] This action disrupts chromatin remodeling and the transcription of key oncogenes, most notably MYC, leading to the inhibition of tumor cell growth.[3]
This document compares various biomarkers, offers supporting data from preclinical and clinical studies, and provides detailed experimental protocols for their assessment.
Pharmacodynamic (PD) Biomarkers: Gauging Target Engagement and Biological Activity
Pharmacodynamic biomarkers are crucial for confirming that this compound is engaging its target and eliciting the expected biological response. The primary mechanism of BET inhibitors involves the suppression of oncogenic transcription factors.
Key PD Biomarkers:
-
MYC Downregulation: As a master transcriptional regulator driven by BET proteins, the suppression of MYC is a primary indicator of this compound activity.[3] Significant downregulation of c-MYC expression has been observed in vitro and in vivo across various cancer models, including mesothelioma and acute leukemia.[4][5]
-
HEXIM1 Upregulation: The upregulation of HEXIM1 has been proposed as another biomarker of exposure to BET inhibitors.[3]
-
Cell Cycle Arrest: BET inhibitors, including this compound, can induce cell cycle arrest, often at the G0/G1 phase, which can be measured via flow cytometry.[5]
Table 1: Comparison of Pharmacodynamic Biomarkers for this compound
| Biomarker | Method of Detection | Typical Change Observed | Cancer Model(s) | Reference(s) |
| c-MYC Protein | Immunohistochemistry (IHC), Western Blot | Significant Decrease | Mesothelioma, Acute Leukemia, Various Solid Tumors | [4][5] |
| MYC mRNA | qRT-PCR, RNA-Seq | Significant Decrease | Hematological Malignancies, Solid Tumors | [3] |
| HEXIM1 mRNA | qRT-PCR, RNA-Seq | Increase | General BET inhibitor response | [3] |
| Cell Cycle | Flow Cytometry (Propidium Iodide Staining) | G0/G1 Arrest | Acute Myeloid Leukemia (AML) | [5] |
Predictive Biomarkers: Identifying Responsive Patient Populations
Predictive biomarkers help to identify which tumors or patient populations are most likely to benefit from this compound therapy. These are often based on the genetic or molecular landscape of the cancer.
Key Predictive Biomarkers:
-
BRD-NUT Fusion Oncoprotein: The presence of a BRD4-NUT gene fusion is a strong predictor of response. Patients with NUT midline carcinoma (NMC), a rare and aggressive cancer defined by this translocation, have shown clinical responses to this compound.[6][7]
-
Gene Mutation Status (in AML): Studies on BET inhibitors suggest that the mutational status of certain genes can predict sensitivity. For example, FLT3 mutations may indicate sensitivity, whereas mutations in IDH1, IDH2, TET2, or WT1 may confer resistance.[8]
Table 2: Comparison of Predictive Biomarkers for BET Inhibitors
| Biomarker | Method of Detection | Association with Efficacy | Cancer Type(s) | Reference(s) |
| BRD-NUT Fusion | FISH, RT-PCR, NGS | Predicts Sensitivity | NUT Midline Carcinoma (NMC) | [6][7] |
| FLT3 Mutation | NGS, PCR | May Predict Sensitivity | Acute Myeloid Leukemia (AML) | [8] |
| IDH1/2, TET2, WT1 Mutations | NGS, PCR | May Predict Resistance | Acute Myeloid Leukemia (AML) | [8] |
Safety and Toxicity Biomarkers: Monitoring Adverse Effects
A significant challenge with BET inhibitors is on-target toxicity in normal tissues. Monitoring specific biomarkers can help manage the dose-limiting toxicities associated with this compound.
Key Safety Biomarkers:
-
Thrombocytopenia: A common and often dose-limiting toxicity of this compound and other BET inhibitors is a decrease in platelet count.[1][6][7]
-
NFE2 and PF4 Gene Expression: The downregulation of Nuclear Factor Erythroid 2 (NFE2) and Platelet Factor 4 (PF4) in blood has been identified as a promising early biomarker for predicting BET inhibitor-induced thrombocytopenia.[9] These genes are downstream of the GATA1 transcription factor, which is essential for megakaryopoiesis and is regulated by BET proteins.[9]
Table 3: Comparison of Safety/Toxicity Biomarkers for this compound
| Biomarker | Method of Detection | Association with Toxicity | Toxicity Type | Reference(s) |
| Platelet Count | Complete Blood Count (CBC) | Decrease | Thrombocytopenia | [1][6][7] |
| NFE2_ mRNA | qRT-PCR (from whole blood) | Decrease | Thrombocytopenia | [9] |
| PF4_ mRNA | qRT-PCR (from whole blood) | Decrease | Thrombocytopenia | [9] |
Visualizations
Signaling Pathway and Experimental Workflow
Figure 1. Mechanism of action of this compound.
Figure 2. Workflow for in vivo biomarker assessment.
Experimental Protocols
Protocol: Immunohistochemistry (IHC) for c-MYC in Xenograft Tumors
This protocol describes the detection of the key pharmacodynamic biomarker c-MYC in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1.1. Tissue Preparation:
-
Excise tumors from vehicle- and this compound-treated animals at the study endpoint.
-
Fix tumors in 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm sections using a microtome and mount on positively charged slides.
1.2. Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against c-MYC (e.g., rabbit anti-c-MYC) diluted in antibody diluent overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Detection: Wash slides and apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
1.3. Analysis:
-
Scan slides using a digital slide scanner.
-
Quantify c-MYC expression using image analysis software (e.g., QuPath, ImageJ) by measuring the percentage of positive nuclei and staining intensity (H-score).
-
Compare the expression levels between vehicle- and this compound-treated groups.
Protocol: qRT-PCR for NFE2 and PF4 from Whole Blood
This protocol is for measuring safety biomarkers associated with thrombocytopenia from blood samples.
2.1. Sample Collection and RNA Stabilization:
-
Collect whole blood (approx. 100-200 µL) from mice via submandibular or saphenous vein bleed into tubes containing an RNA stabilization reagent (e.g., PAXgene Blood RNA Tubes or similar).
-
Mix thoroughly by inversion and store at -20°C or -80°C until processing.
2.2. RNA Extraction:
-
Isolate total RNA from the stabilized blood samples using a dedicated kit (e.g., PAXgene Blood RNA Kit) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer.
2.3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
2.4. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (NFE2, PF4) and a reference gene (e.g., GAPDH, Actb), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle control group.
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for testing the in vivo efficacy of this compound.[4][10]
3.1. Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., Ty82 for NUT midline carcinoma) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c-nu/nu).
3.2. Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=8-10 per group).
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound (e.g., at doses of 10, 30, or 100 mg/kg) or vehicle daily via oral gavage.[4][10]
3.3. Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a predetermined size), euthanize the animals and proceed with tissue collection for biomarker analysis as described above.
-
Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)-Birabresib and Other BET Inhibitors: A Guide for Researchers
In the landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) domain family of proteins have emerged as a promising class of therapeutics.[1] This guide provides a detailed head-to-head comparison of (R)-Birabresib (also known as OTX015 or MK-8628), a prominent clinical-stage BET inhibitor, with other key players in this class, supported by experimental data and methodologies for the research and drug development community.
Introduction to BET Proteins and Their Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers."[1] They play a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones.[1][2] This interaction helps recruit transcriptional machinery to gene promoters and super-enhancers, activating the expression of key oncogenes like MYC.[1][3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, BET inhibitors disrupt this process, leading to the downregulation of growth-promoting genes and subsequent inhibition of tumor cell growth.[2][4]
This compound is a potent, orally bioavailable small molecule that selectively inhibits BRD2, BRD3, and BRD4.[5][6] It has progressed through numerous clinical trials for both hematological malignancies and solid tumors.[4][7] Its development marked a significant step forward from early preclinical BET inhibitors like JQ1, primarily due to its improved pharmacokinetic properties.[6][8]
Comparative Analysis of BET Inhibitors
The most direct and data-rich comparisons for Birabresib can be made with the prototypical BET inhibitor, JQ1. While structurally similar, key differences in their properties have significant implications for their therapeutic potential.[6][9]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing Birabresib with other BET inhibitors.
Table 1: In Vitro Potency of BET Inhibitors
| Compound | Target(s) | IC50 (Binding Assay) | GI50 (Cell Growth Inhibition) | Key References |
| This compound (OTX015) | BRD2, BRD3, BRD4 | 92 - 112 nM | 60 - 200 nM (in various human cancer cell lines) | [5][10] |
| JQ1 | BRD2, BRD3, BRD4, BRDT | Potent, specific values vary across studies | Variable, used as a research compound | [6][11] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | Preclinical efficacy demonstrated | Preclinical efficacy demonstrated | [9] |
| Pelabresib (CPI-0610) | BRD2, BRD3, BRD4 | Investigational | Investigational | [12] |
Note: Direct, side-by-side IC50 comparisons in the same assays are not always available in the public literature. The values presented are based on available data.
Table 2: Preclinical and Pharmacokinetic Profile
| Compound | Oral Bioavailability | Key Preclinical Findings | Key References |
| This compound (OTX015) | Yes | Orally active, shows anti-tumor effects in xenograft models of mesothelioma, neuroblastoma, and glioblastoma.[6][13] Downregulates c-MYC expression.[5] | [6][9][13] |
| JQ1 | Low, short half-life | Potent in vitro and in vivo (via injection) but not suitable for clinical trials due to poor pharmacokinetics.[6][11] | [6][11] |
Table 3: Clinical Activity and Common Adverse Events
| Inhibitor | Clinically Investigated Cancers | Observed Clinical Activity | Common Treatment-Related Adverse Events (Class Effects) | Key References |
| This compound (OTX015) | Hematologic malignancies (AML, Lymphoma), Solid Tumors (NUT Midline Carcinoma, Glioblastoma, Prostate, Lung Cancer).[4][7] | Partial responses observed, notably in NUT Midline Carcinoma.[7][14][15] Disease control rate of 67% in a Phase Ib study of solid tumors.[7] | Thrombocytopenia, Anemia, Neutropenia, Gastrointestinal issues (diarrhea, nausea), Fatigue.[7][8][16] | [4][7][14][16] |
| Other BET Inhibitors (General Class) | Various hematologic and solid tumors.[12][17] | Modest efficacy as monotherapy in many cancers, prompting combination strategies.[12][17][18] | Thrombocytopenia is a common dose-limiting toxicity.[8][12][16] Gastrointestinal and hematological toxicities are frequent.[8][16] | [8][12][16][18] |
Signaling Pathway and Mechanism of Action
BET inhibitors function by displacing BET proteins, particularly BRD4, from chromatin. This action is most pronounced at super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and, in cancer, oncogenic pathways. The downregulation of the MYC oncogene is a key and well-documented consequence of BET inhibition.[3][4]
Caption: Mechanism of BET inhibitor action on gene transcription.
Experimental Protocols
The evaluation and comparison of BET inhibitors rely on a set of standardized molecular and cellular biology techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to quantify the binding affinity of inhibitors to BET bromodomains.
-
Principle: Measures the ability of a test compound (e.g., Birabresib) to displace a fluorescently labeled ligand from the target bromodomain protein (e.g., BRD4).
-
Methodology:
-
Recombinant BET bromodomain proteins (e.g., BRD2, BRD3, BRD4) are incubated with a fluorescently labeled probe that binds to the acetyl-lysine pocket.
-
Increasing concentrations of the BET inhibitor are added.
-
The inhibitor competes with the probe for binding. Displacement of the probe leads to a decrease in the FRET signal.
-
Fluorescence is measured using a multilabel reader.
-
The concentration of inhibitor that causes 50% displacement (IC50) is calculated by nonlinear regression, indicating the binding potency.[5]
-
Cell Proliferation/Viability Assay
These assays determine the effect of BET inhibitors on cancer cell growth.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Methodology:
-
Human tumor cells are seeded in microplates.
-
Cells are incubated for a set period (e.g., 72 hours) with increasing concentrations of the BET inhibitor.
-
A tetrazolium salt-based reagent (like WST-8 or MTT) is added to the wells.
-
Viable cells with active mitochondrial dehydrogenases convert the salt into a colored formazan product.
-
The absorbance of the formazan product is measured with a plate reader.
-
The concentration that inhibits cell growth by 50% (GI50) is calculated.[5]
-
Western Blotting
This technique is used to measure the levels of specific proteins, such as c-MYC, to confirm the on-target effect of the inhibitor.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein using an antibody.
-
Methodology:
-
Cancer cells are treated with the BET inhibitor for a specified time (e.g., 24 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-c-MYC) and a loading control (e.g., anti-Actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting signal is captured, allowing for the quantification of protein levels.[10][19]
-
Caption: Standard workflow for preclinical evaluation of BET inhibitors.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors, primarily due to its oral bioavailability, which allows for clinical investigation where earlier compounds like JQ1 could not proceed.[6][9] Preclinical data consistently demonstrate its potency in inhibiting BET proteins and suppressing cancer cell growth, particularly through the downregulation of the MYC oncogene.[5][19]
Clinical trials have established a manageable safety profile for Birabresib, which is consistent with other BET inhibitors, with thrombocytopenia and gastrointestinal disturbances being the most common adverse events.[7][16] While monotherapy has shown promising activity in specific cancer types like NUT midline carcinoma, the broader strategy for this class of drugs is increasingly focused on combination therapies to overcome resistance and enhance efficacy.[7][12][18] For researchers and drug developers, this compound serves as a crucial benchmark for a clinically viable pan-BET inhibitor, paving the way for next-generation selective inhibitors and novel therapeutic combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Birabresib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JQ1 - Wikipedia [en.wikipedia.org]
- 12. onclive.com [onclive.com]
- 13. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Targeting BET Bromodomains in Cancer | Annual Reviews [annualreviews.org]
- 19. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Aftermath: A Comparative Guide to Validating the Downstream Effects of (R)-Birabresib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Birabresib's performance against other BET inhibitors in modulating gene expression. Supported by experimental data, this document details the methodologies for validating the downstream effects of this potent epigenetic modulator.
This compound, also known as MK-8628 or OTX015, is a small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to activate gene expression.[3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[1][4] A primary and well-documented downstream effect of BET inhibition is the downregulation of the MYC oncogene, a key regulator of cell proliferation and survival.[2][5][6]
This guide will delve into the comparative effects of this compound and other prominent BET inhibitors on global gene expression, provide detailed protocols for experimental validation, and visualize the underlying molecular pathways and experimental workflows.
Comparative Analysis of Gene Expression Changes
To objectively assess the downstream effects of this compound on gene expression, we present a summary of transcriptomic data from a comparative study. In this study, HepG2 human hepatocellular carcinoma cells were treated with this compound (OTX015), JQ1, or ABBV-075, and the resulting changes in messenger RNA (mRNA) and long non-coding RNA (lncRNA) expression were analyzed by RNA sequencing (RNA-seq).[5]
Table 1: Differentially Expressed mRNAs (DEmRNAs) in HepG2 Cells Treated with BET Inhibitors [5]
| Treatment | Total DEmRNAs | Upregulated DEmRNAs | Downregulated DEmRNAs |
| 5 µM JQ1 (24h) | 632 | 144 | 488 |
| 5 µM OTX015 (24h) | 871 | 253 | 618 |
| 50 nM ABBV-075 (12h) | 1,023 | 311 | 712 |
Table 2: Differentially Expressed lncRNAs (DElncRNAs) in HepG2 Cells Treated with BET Inhibitors [5]
| Treatment | Total DElncRNAs | Upregulated DElncRNAs | Downregulated DElncRNAs |
| 5 µM JQ1 (24h) | 105 | 34 | 71 |
| 5 µM OTX015 (24h) | 143 | 55 | 88 |
| 50 nM ABBV-075 (12h) | 168 | 62 | 106 |
These data indicate that while all three BET inhibitors predominantly lead to gene downregulation, the specific number of affected genes varies. This compound (OTX015) and ABBV-075 appear to have a broader impact on the transcriptome of HepG2 cells compared to JQ1 under the tested conditions.[5] Functional annotation of the commonly downregulated genes across all three treatments revealed an enrichment in pathways related to cell proliferation and adhesion, consistent with the known anti-cancer effects of BET inhibitors.[5]
Signaling Pathway and Experimental Validation
The mechanism of action of this compound and other BET inhibitors involves the direct interference with the transcriptional machinery. The following diagram illustrates this signaling pathway.
To validate the downstream effects of this compound on gene and subsequent protein expression, a series of molecular biology experiments are essential. The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
RNA Sequencing (RNA-seq)
Objective: To obtain a global profile of gene expression changes following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12 or 24 hours).[5]
-
RNA Isolation: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.[5]
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Construct RNA-seq libraries from the rRNA-depleted RNA using a suitable library preparation kit (e.g., NEBNext Ultra Directional RNA Library Prep Kit for Illumina).[5]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated upon treatment.[7]
Quantitative Reverse Transcription PCR (RT-qPCR)
Objective: To validate the expression changes of specific genes of interest identified by RNA-seq.
Protocol:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA as described for RNA-seq. Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[3]
-
Primer Design: Design and validate primers specific to the target genes (e.g., MYC) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific forward and reverse primers.
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[3]
Western Blotting
Objective: To confirm that changes in mRNA levels translate to corresponding changes in protein expression.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-MYC) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[2] Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. ptglab.com [ptglab.com]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 5. bosterbio.com [bosterbio.com]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor mivebresib (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
(R)-Birabresib: A Comparative Guide to Bromodomain Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
(R)-Birabresib, also known as Birabresib, OTX015, and MK-8628, is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This guide provides a comprehensive overview of the selectivity and cross-reactivity of this compound with a focus on its interaction with different bromodomain families. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the use of this compound.
Selectivity Profile of this compound
This compound is characterized as a selective inhibitor of the BET family of bromodomains, which includes BRD2, BRD3, and BRD4.[3][4] These proteins are key regulators of gene transcription and are implicated in a variety of diseases, including cancer.[5][6] The inhibitory activity of this compound is competitive with the binding of acetylated lysine residues on histone tails to the bromodomains of BET proteins.[2][7]
Quantitative Analysis of BET Family Inhibition
The potency of this compound against the BET family has been determined through various in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound against BRD2, BRD3, and BRD4.
| Target Bromodomain | Assay Type | Parameter | Value (nM) | Reference |
| BRD2 | Cell-free | EC50 | 10-19 | [1] |
| BRD3 | Cell-free | EC50 | 10-19 | [1] |
| BRD4 | Cell-free | EC50 | 10-19 | [1] |
| BRD2 | In vitro binding to AcH4 | IC50 | 92-112 | [8][9] |
| BRD3 | In vitro binding to AcH4 | IC50 | 92-112 | [8][9] |
| BRD4 | In vitro binding to AcH4 | IC50 | 92-112 | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and cellular effects of bromodomain inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is commonly used to determine the binding affinity of an inhibitor to a bromodomain.
-
Reagents and Materials:
-
Recombinant bromodomain protein (e.g., BRD2, BRD3, BRD4) with a tag (e.g., FLAG-tag).
-
Europium-conjugated anti-tag antibody (e.g., anti-FLAG).
-
Biotinylated acetylated histone peptide (e.g., biotin-H4).
-
XL-665-conjugated streptavidin.
-
This compound or other test compounds.
-
Assay buffer.
-
384-well low-volume microplates.
-
TR-FRET-compatible microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the recombinant bromodomain protein, europium-conjugated antibody, XL-665-conjugated streptavidin, and biotinylated histone peptide.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 0.2 to 2 hours).[3]
-
Measure the fluorescence using a TR-FRET reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of biotinylated peptide bound to the bromodomain.
-
In the presence of an inhibitor, the signal will decrease.
-
Calculate the EC50 or IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.[1]
-
Caption: Workflow for a TR-FRET based bromodomain binding assay.
Signaling Pathways Affected by this compound
Inhibition of BET bromodomains by this compound leads to the disruption of chromatin remodeling and the downregulation of key oncogenes, most notably c-MYC.[1][7] This, in turn, affects cell cycle progression, proliferation, and apoptosis.
Caption: Signaling pathway illustrating the mechanism of this compound.
While the primary and most well-documented downstream effect of this compound is the suppression of c-MYC, BET inhibitors have also been shown to influence other signaling pathways, including those regulated by NF-κB.[10] However, the specific and direct effects of this compound on these alternative pathways require further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term In Vitro Effects of (R)-Birabresib Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term in vitro effects of (R)-Birabresib, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will assess its performance against other BET-targeting alternatives, supported by experimental data and detailed protocols for key assays.
This compound is the active enantiomer of Birabresib (also known as OTX-015 or MK-8628), a small molecule that competitively binds to the bromodomains of BRD2, BRD3, and BRD4[1][2][3]. These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC[4][5]. By preventing this interaction, Birabresib disrupts the transcription of growth-promoting genes, leading to cell cycle arrest and apoptosis in various cancer cell lines[6][7]. While its short-term efficacy is well-documented, understanding its long-term effects, including the development of resistance, is critical for its therapeutic evaluation.
Long-Term In Vitro Effects of this compound
Prolonged exposure of cancer cell lines to this compound in vitro reveals several key outcomes that extend beyond immediate cytotoxicity.
-
Sustained Inhibition of Cell Proliferation: Continuous treatment with this compound generally leads to sustained suppression of cell growth. However, the cytostatic effect can wane over time as cells adapt or acquire resistance.
-
Durable Downregulation of Target Genes: The primary molecular effect, the downregulation of MYC and other target genes, is maintained during long-term exposure[2][8]. However, the cellular dependency on MYC can shift, contributing to resistance.
-
Acquired Resistance: A significant long-term consequence of BET inhibitor treatment is the rapid development of resistance[9]. In glioblastoma models, for instance, resistance to Birabresib can emerge quickly and is mediated by the upregulation of Fibroblast Growth Factor Receptor 1 (FGFR1)[9][10]. This adaptive kinome reprogramming allows cancer cells to bypass the transcriptional blockade imposed by the BET inhibitor[10].
-
Induction of Senescence or Differentiation: In some cellular contexts, long-term treatment with BET inhibitors like JQ1 has been shown to induce cellular differentiation instead of apoptosis, particularly in models of acute myeloid leukemia (AML)[11].
Comparison with Alternative BET-Targeting Strategies
The limitations observed with long-term this compound treatment have spurred the development of alternative strategies targeting the BET pathway.
| Compound/Strategy | Target(s) | Mechanism of Action | Reported Long-Term In Vitro Effects & Resistance |
| This compound | BRD2, BRD3, BRD4 (Pan-BET inhibitor) | Competitively binds to acetyl-lysine binding pockets of all BET bromodomains (BD1 and BD2)[1][12]. | Rapidly acquired resistance, often via upregulation of receptor tyrosine kinases like FGFR1[9][10]. |
| JQ1 | BRD2, BRD3, BRD4 (Pan-BET inhibitor) | A widely used tool compound that also competitively inhibits all BET bromodomains[11][13]. | Similar resistance profiles to Birabresib. Can induce differentiation in some models[11]. Poor oral bioavailability limits its clinical use[8]. |
| ABBV-744 | BRD2, BRD3, BRD4 (BD2-Selective Inhibitor) | Exhibits several hundred-fold higher affinity for the second bromodomain (BD2) over the first (BD1)[11][14]. | BD2 is implicated in activating interferon response genes[11]. Selective inhibition may offer a different side-effect profile and potentially distinct resistance mechanisms, though this is still under investigation. Shows potent anti-proliferative effects in AML and prostate cancer cell lines[14]. |
| BET PROTACs (e.g., ARV-771) | BRD2, BRD3, BRD4 | Proteolysis-Targeting Chimeras (PROTACs) that induce the ubiquitination and subsequent proteasomal degradation of BET proteins rather than just inhibiting them[15]. | Can be effective at much lower concentrations than inhibitors[15]. By eliminating the protein, they may overcome resistance mechanisms based on compensatory overexpression of BET proteins. Long-term resistance studies are ongoing. |
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound from in vitro studies.
| Parameter | Cell Line/Context | Value | Reference |
| IC50 (Binding) | BRD2/3/4 | 92 - 112 nM | [2][6] |
| GI50 (Growth Inhibition) | Various human cancer cell lines | 60 - 200 nM | [6] |
| Effect on Protein Levels | Acute leukemia cells (500 nM exposure) | Strong decrease in BRD2, BRD4, c-MYC | [2] |
| Effect on Protein Levels | Acute leukemia cells (500 nM exposure) | Increase in HEXIM1 | [2] |
Experimental Protocols
Detailed methodologies for assessing the long-term effects of this compound are provided below.
Long-Term Cell Viability and Proliferation Assay
This protocol is adapted for monitoring cell health over extended periods, crucial for observing the emergence of resistance or chronic toxicity.
Objective: To measure the impact of continuous this compound exposure on cell viability and growth rate over several weeks.
Method: RealTime-Glo™ MT Cell Viability Assay. This non-lytic, live-cell assay measures metabolic activity over time.
Procedure:
-
Cell Seeding: Plate cells in a 96-well, white-walled plate at a low density that allows for logarithmic growth over the planned experiment duration.
-
Initial Treatment: Add the RealTime-Glo™ Reagent and this compound at desired final concentrations (e.g., ranging from 10 nM to 5 µM) to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Place the plate in a humidified incubator at 37°C and 5% CO₂.
-
Measurement: Measure luminescence at specified time points (e.g., 0, 24, 48, 72 hours, and then every 72 hours for up to 3-4 weeks) using a plate-reading luminometer.
-
Cell Culture Maintenance: Every 3-4 days, carefully aspirate a portion of the medium and replace it with fresh medium containing the appropriate concentration of this compound and RealTime-Glo™ reagent to maintain drug pressure and reagent availability. Cells may need to be passaged and re-plated with the drug to continue the long-term culture.
-
Data Analysis: Normalize the luminescence signal at each time point to the time-zero reading. Plot the relative luminescence units (RLU) over time to generate growth curves for each concentration.
Gene Expression Analysis via RNA-Sequencing
Objective: To identify global changes in the transcriptome of cells chronically exposed to this compound, particularly at the point where resistance is observed.
Procedure:
-
Establish Resistant Cell Line: Culture cells in the presence of a constant, sublethal concentration of this compound (e.g., at the GI50) for an extended period (weeks to months) until a population of cells demonstrates renewed proliferation. Confirm resistance with a dose-response viability assay compared to the parental, sensitive cell line.
-
Sample Collection: Harvest both the parental (sensitive) and the newly established resistant cell lines. Include a control group of parental cells treated with vehicle.
-
RNA Extraction: Isolate total RNA from all samples using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between sensitive and resistant cells (both treated and untreated) to identify upregulated and downregulated genes[16].
-
Conduct pathway enrichment analysis (e.g., KEGG, Gene Ontology) on the differentially expressed genes to identify signaling pathways associated with resistance[17].
-
Protein Level Analysis via Western Blot
Objective: To validate the findings from RNA-seq at the protein level and to assess the expression of key proteins involved in the drug's mechanism of action and resistance pathways.
Procedure:
-
Sample Preparation: Collect cell pellets from sensitive and resistant cell lines, both with and without short-term (e.g., 24h) and long-term (chronic) this compound treatment.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., BRD4, c-MYC, FGFR1, p-FGFR1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different conditions.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Acquired resistance to this compound.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RAPID resistance to BET inhibitors is mediated by FGFR1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Birabresib and its (R)-enantiomer
An In-depth Look at the Absorption, Distribution, Metabolism, and Excretion of the BET Inhibitor Birabresib
Birabresib, also known as OTX015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] As the therapeutically active (S)-enantiomer, Birabresib has been the focus of numerous clinical investigations for the treatment of various hematologic malignancies and solid tumors. Understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This guide provides a comparative overview of the available pharmacokinetic data for Birabresib and highlights the current knowledge gap regarding its inactive (R)-enantiomer.
Pharmacokinetic Profile of Birabresib ((S)-enantiomer)
Clinical studies have characterized the pharmacokinetic profile of Birabresib, revealing rapid absorption and dose-proportional exposure.[2][3] A population pharmacokinetic analysis in patients with hematologic malignancies determined that the disposition of Birabresib can be described by a one-compartment model with first-order absorption and linear elimination.[4][5]
Key pharmacokinetic parameters for Birabresib are summarized in the table below:
| Parameter | Description | Value | Reference |
| k_a | Absorption rate constant | 0.74 h⁻¹ | [6] |
| V/F | Apparent Volume of Distribution | 71.7 L | [6] |
| CL/F | Apparent Clearance | 8.45 L/h | [6] |
| T_max | Time to maximum plasma concentration | 1 - 4 hours | [6] |
| t_1/2 | Elimination half-life | ~5.8 hours | [6] |
The Uncharacterized Profile of (R)-Birabresib
Despite the comprehensive investigation into the pharmacokinetics of the active (S)-enantiomer, Birabresib, there is a notable absence of publicly available data on the pharmacokinetic profile of its corresponding (R)-enantiomer. While one study in mice indicated a lack of in vivo chiral inversion from the active (-)-OTX015 to its antipode, this does not provide insight into the absorption, distribution, metabolism, and excretion characteristics of this compound itself.[7] The (R)-enantiomer is often utilized as a negative control in preclinical studies to confirm the specific activity of Birabresib. However, its behavior within a biological system remains uncharacterized in the reviewed literature.
Experimental Protocols
The pharmacokinetic parameters for Birabresib were determined in a Phase Ib, multicenter, dose-escalation study involving patients with hematologic malignancies.
Study Design: Patients received oral doses of Birabresib ranging from 10 mg to 160 mg. Pharmacokinetic blood samples were collected at multiple time points (typically 7 time points over 24 hours) following drug administration on Day 1.[6]
Bioanalytical Method: Plasma concentrations of Birabresib were quantified using a validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method. The validated concentration range for the assay was 1-250 ng/mL.[6]
Pharmacokinetic Analysis: A population pharmacokinetic (PPK) modeling approach was employed using the nonlinear mixed-effect modeling software program Monolix version 4.3. The data was best described by a one-compartment open model, and the influence of covariates such as lean body mass was assessed.[6]
Experimental Workflow for a Typical Pharmacokinetic Study
Conclusion
The pharmacokinetic profile of Birabresib, the active (S)-enantiomer, is well-documented, demonstrating rapid absorption and predictable, dose-proportional exposure. This information is invaluable for guiding its clinical development and use. However, a significant knowledge gap exists concerning the pharmacokinetic properties of the (R)-enantiomer. Future studies characterizing the absorption, distribution, metabolism, and excretion of this compound would provide a more complete understanding of the stereoselective disposition of this important BET inhibitor and could further inform its therapeutic application.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bio-conferences.org [bio-conferences.org]
Validating the Anti-Tumor Efficacy of (R)-Birabresib in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of (R)-Birabresib (also known as OTX015 or MK-8628) in xenograft models, benchmarked against other bromodomain and extra-terminal (BET) inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and validation of this therapeutic agent.
Mechanism of Action: Targeting Transcriptional Regulation
This compound is a potent, orally bioavailable small molecule that targets the BET family of proteins: BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their interaction with chromatin. This leads to the downregulation of key oncogenes, most notably c-MYC, which is a central driver of cell proliferation and survival in many cancers.[1][2] The inhibition of BET proteins ultimately results in cell cycle arrest and apoptosis in tumor cells.
Comparative In Vivo Efficacy of BET Inhibitors
The following tables summarize the anti-tumor activity of this compound and other well-characterized BET inhibitors in various xenograft models. While direct head-to-head studies are limited, this compilation of data from individual studies provides a comparative overview of their efficacy.
Table 1: Anti-Tumor Activity of this compound (OTX015) in Xenograft Models
| Cancer Type | Xenograft Model (Cell Line) | Dosing Regimen | Key Outcomes |
| Malignant Pleural Mesothelioma | MPM473 (Patient-derived) | 50 mg/kg, oral, twice daily | More effective than cisplatin and gemcitabine in delaying tumor growth.[1] Downregulated c-MYC protein levels.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | H3122 | 50 mg/kg, oral, twice daily for 25 days | Significant tumor growth inhibition.[3] Downregulation of stemness markers.[3] |
| Small Cell Lung Cancer (SCLC) | DMS114 | Not specified | Weak antitumor activity.[3] |
| Pediatric Ependymoma | EPN SC Lines (Intracranial) | Not specified | Prolonged survival in two out of three models.[4] Reduced cell proliferation and induced apoptosis.[4] |
| BRD-NUT Midline Carcinoma | Ty82 | 100 mg/kg, oral, once daily for 14 days | 79% tumor growth inhibition.[5] |
| BRD-NUT Midline Carcinoma | Ty82 | 10 mg/kg, oral, twice daily for 14 days | 61% tumor growth inhibition.[5] |
Table 2: Anti-Tumor Activity of Other BET Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model (Cell Line) | Dosing Regimen | Key Outcomes |
| JQ1 | Pancreatic Ductal Adenocarcinoma | Patient-derived | 50 mg/kg, daily for 21 or 28 days | Inhibited tumor growth in all five models.[6][7] Did not consistently decrease c-Myc expression.[6] |
| Childhood Sarcoma | Rh28 (Rhabdomyosarcoma) | 50 mg/kg, daily for 14 days | Significant inhibition of tumor growth.[8] Reduced tumor vascularization.[8] | |
| NUT Midline Carcinoma | NMC 797 | 50 mg/kg, daily | Reduced tumor growth and FDG uptake.[9] | |
| I-BET762 | Prostate Cancer | LuCaP 35CR (Patient-derived) | Not specified | Reduced tumor burden in a castration-resistant model with high MYC expression.[10] |
| MS417 | Breast Cancer | Not specified | 20 mg/kg | Demonstrated superior anti-tumor effect compared to JQ1 (at 50 mg/kg).[11] |
Experimental Protocols
Xenograft Model Establishment and Drug Administration
1. Cell Line Culture and Animal Models:
-
Human cancer cell lines (e.g., H3122 for NSCLC) are cultured in appropriate media and conditions as recommended by the supplier.
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID) are typically used for xenograft studies.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a sterile medium (e.g., PBS or serum-free medium), often mixed with Matrigel, is subcutaneously injected into the flank of the mice.
-
For orthotopic models, such as intracranial ependymoma models, cells are injected into the relevant anatomical location using a stereotactic frame.[12]
3. Tumor Growth Monitoring and Randomization:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
4. Drug Formulation and Administration:
-
This compound (OTX015): For oral administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Sonication may be required to achieve a clear solution or uniform suspension.
-
Administration: The formulated drug is administered to mice via oral gavage at the specified dose and schedule. The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor growth inhibition is calculated at the end of the study.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the experiment, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement (e.g., c-MYC downregulation).
Visualizing Key Processes and Pathways
BET Inhibition Signaling Pathway
Caption: Mechanism of action of this compound via BET protein inhibition.
Experimental Workflow for Xenograft Studies
Caption: General workflow for in vivo xenograft studies.
Conclusion
This compound has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, particularly in those where c-MYC is a key oncogenic driver. Its oral bioavailability makes it a promising candidate for clinical development. While direct comparative in vivo data against other BET inhibitors like JQ1 and I-BET762 is not extensively available in the public domain, the existing evidence suggests that this compound has a favorable efficacy profile. Further head-to-head studies would be beneficial to definitively position its therapeutic potential relative to other agents in this class. The provided protocols and diagrams serve as a foundational resource for researchers designing and interpreting preclinical studies to validate the anti-tumor activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain and Extra-Terminal (BET) Domain Protein Inhibitors for Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Birabresib: A Procedural Guide
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Birabresib, a potent bromodomain inhibitor used in research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Waste Classification and Characterization
The initial and most critical step in the proper disposal of this compound is to classify it as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] As a bioactive organic molecule, this compound should be managed as a toxic chemical waste.
Key considerations for classification:
-
Toxicity: As a potent inhibitor of BRD2/3/4, this compound is biologically active and should be handled as a toxic substance.
-
P- and U-Listed Wastes: While this compound is not explicitly listed as a P- or U-listed waste in the provided search results, it is prudent to manage it with the high level of caution afforded to these categories, especially for unused or expired pure substance.[3]
-
State and Local Regulations: Disposal regulations can vary by location. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure appropriate disposal pathways.
-
Designated Waste Containers: this compound waste should be collected in a designated, properly labeled hazardous waste container.[3] This container should be made of a material compatible with the chemical and its solvent.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific solvent if it is in a solution. The accumulation start date should also be clearly marked.
-
Trace vs. Bulk Contamination:
-
Trace Waste: Items with minimal residual contamination (e.g., "RCRA empty" containers with less than 3% residual drug, gloves, bench paper) should be disposed of in designated yellow chemotherapy waste containers for incineration.[4]
-
Bulk Waste: This includes unused this compound, expired stock, and materials from spill cleanups. This waste must be collected in a black hazardous waste bin for incineration.[4]
-
| Waste Type | Container | Disposal Pathway | Example |
| Trace Contaminated Solids | Yellow Chemotherapy Waste Bin | Incineration | Used gloves, empty vials, contaminated bench paper |
| Bulk this compound Waste | Black Hazardous Waste Bin | Incineration | Expired or unused this compound, grossly contaminated PPE, spill cleanup materials |
| Contaminated Sharps | Sharps Container (Chemo-rated) | Incineration | Needles and syringes used to handle this compound solutions |
| Aqueous Solutions | Labeled Hazardous Waste Bottle | Chemical Waste Vendor | Dilute solutions of this compound |
Experimental Protocol for Disposal of this compound Waste
The following protocol outlines the steps for the safe collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriately labeled hazardous waste containers (Yellow and Black bins, Sharps container)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
Procedure:
-
Don PPE: Before handling this compound or its waste, put on all required PPE.
-
Work in a Ventilated Area: All handling of this compound and its waste should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Segregate Waste at the Point of Generation:
-
Place all solid waste with trace contamination (e.g., used gloves, wipes) into the designated yellow chemotherapy waste bin.
-
Dispose of all sharps (needles, scalpels) immediately into a chemo-rated sharps container.
-
Collect all bulk waste, including any unused or expired this compound, in the designated black hazardous waste bin.
-
-
Manage Liquid Waste:
-
If this compound is in a solvent, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Do not overfill containers. Fill to a maximum of 80% capacity.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the full hazardous waste containers.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Navigating the Safe Handling of (R)-Birabresib: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with (R)-Birabresib, a potent bromodomain and extra-terminal domain (BET) inhibitor, must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal.[1][2][3] This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this potent compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical-resistant gloves (double-gloving recommended) - Disposable lab coat with tight-fitting cuffs - Safety goggles with side-shields or a full-face shield - A suitable respirator is advised to avoid inhalation of dust particles.[4][5] | High risk of aerosolization and inhalation of the potent compound. Full coverage is necessary to prevent skin and respiratory exposure. |
| Solution Preparation and Handling | - Chemical-resistant gloves - Disposable lab coat - Safety goggles | To protect against splashes and direct skin contact with the compound in liquid form. |
| General Laboratory Operations | - Standard laboratory gloves (e.g., nitrile) - Lab coat - Safety glasses | Basic protection against accidental contact. |
It is imperative to use impervious clothing and ensure adequate ventilation, such as working within a certified chemical fume hood, especially when handling the powdered form of this compound.[4][5] All PPE should be donned before beginning work and doffed in a manner that avoids cross-contamination.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring the integrity of the experiment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse. The effectiveness of the cleaning procedure should be validated if necessary.
Final Disposal:
-
All waste streams containing this compound must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Utilize a certified hazardous waste management vendor for the final disposal of all this compound waste. Do not dispose of this material down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, researchers can effectively manage the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
